Product packaging for (2S)-Flavanone(Cat. No.:CAS No. 17002-31-2)

(2S)-Flavanone

Cat. No.: B092983
CAS No.: 17002-31-2
M. Wt: 224.25 g/mol
InChI Key: ZONYXWQDUYMKFB-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-Flavanone (CAS 17002-31-2), with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol, is a fundamental building block in the flavonoid biosynthetic pathway . This compound holds a central role as a branch-point intermediate, channeling metabolites from the general phenylpropanoid pathway into the diverse array of flavonoid subclasses . In plants, it is synthesized stereoselectively from chalcone by the enzyme chalcone isomerase (CHI), which ensures the production of the biologically active (2S)-enantiomer . For researchers, this compound serves as a crucial precursor in both biocatalytic studies and metabolic engineering . It is a direct substrate for enzymes like Flavone Synthase (FNS) and Flavanone 3β-hydroxylase (F3H), leading to the production of flavones, dihydroflavonols, and eventually flavonols and anthocyanins . This makes it an indispensable gatekeeper molecule for the microbial production of natural and novel flavonoids in engineered chassis such as Escherichia coli . Beyond its biosynthetic utility, this compound and its derivatives, such as Naringenin, are investigated for their direct bioactivities . Studies highlight their significant antioxidant properties, which help combat oxidative stress by scavenging free radicals . They also exhibit anti-inflammatory capabilities, with research showing the ability to inhibit key pathways like TLR4/NF-κB and reduce the production of inflammatory cytokines . Furthermore, emerging evidence points to neuroprotective potential, with flavanones like Pinocembrin shown to ameliorate cognitive impairment and counteract Aβ toxicity in models of cerebral damage . These properties make this compound a compound of interest for research in areas including hepatoprotection, neuroprotection, and chemoprevention . Attention: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O2 B092983 (2S)-Flavanone CAS No. 17002-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONYXWQDUYMKFB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17002-31-2
Record name Flavanone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017002312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLAVANONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N50DYZ2H5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis of 2s Flavanone

Enzymatic Pathways in Plants

The synthesis of (2S)-flavanone in plants is a multi-step process involving a cascade of specific enzymes that ensure the precise and stereoselective formation of this crucial precursor.

The final and committed step in the formation of this compound is the intramolecular cyclization of a chalcone (B49325) precursor, a reaction catalyzed by the enzyme chalcone isomerase (CHI). nih.govmdpi.complos.org Although this isomerization can occur spontaneously, the enzyme-catalyzed reaction is significantly faster and, crucially, stereospecific, yielding almost exclusively the (2S)-enantiomer, which is the biologically active form used in subsequent flavonoid biosynthesis. oup.comresearchgate.net

Chalcone isomerases are broadly classified into two main types based on their substrate specificity. plos.org Type I CHIs, found in most non-leguminous plants, primarily utilize naringenin (B18129) chalcone to produce (2S)-naringenin. plos.orgoup.com In contrast, Type II CHIs, which were initially thought to be specific to legumes, can act on both naringenin chalcone and isoliquiritigenin (B1662430) (a 6'-deoxychalcone) to produce (2S)-naringenin and (2S)-liquiritigenin, respectively. nih.govoup.com This dual substrate capability highlights the evolutionary adaptation of flavonoid biosynthesis in different plant lineages. Research has shown that the catalytic efficiency of CHI is remarkably high, with the enzyme-catalyzed reaction being up to 10^7 times faster than the spontaneous cyclization. researchgate.net

CHI TypePrimary Substrate(s)Primary Product(s)Typical Plant Group
Type INaringenin chalcone(2S)-NaringeninMost non-leguminous plants plos.org
Type IINaringenin chalcone, Isoliquiritigenin(2S)-Naringenin, (2S)-LiquiritigeninLegumes oup.com

The biosynthesis of this compound is intrinsically linked to the broader phenylpropanoid pathway, which provides the necessary precursors. frontiersin.orgnih.gov The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaric acid. asm.orgnih.gov 4-Coumaroyl:CoA ligase (4CL) then activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA. asm.orgnih.gov

The first committed step of the flavonoid pathway is catalyzed by chalcone synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. mdpi.comoup.com This chalcone is the direct substrate for chalcone isomerase (CHI), which, as previously described, catalyzes its cyclization to form (2S)-naringenin. mdpi.comoup.com This seamless integration ensures a directed flow of intermediates from primary metabolism into the specialized production of flavonoids.

Chalcone Isomerase (CHI)-Catalyzed Stereoselective Cyclization

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic level to control the flux of metabolites into the flavonoid pathway. This regulation is primarily orchestrated by a complex interplay of transcription factors that modulate the expression of the structural genes encoding the biosynthetic enzymes, including chalcone synthase (CHS) and chalcone isomerase (CHI).

Key families of transcription factors involved in this regulation include MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins. nih.govmdpi.comresearchgate.net These proteins often form a regulatory complex (MBW complex) that binds to the promoter regions of the flavonoid biosynthesis genes, thereby activating or, in some cases, repressing their transcription. nih.gov For example, in Arabidopsis, the R2R3-MYB transcription factors MYB11, MYB12, and MYB111 have been shown to regulate the expression of early flavonoid biosynthesis genes, including CHS and CHI. nih.gov The specific combination and expression levels of these transcription factors can vary depending on the plant tissue, developmental stage, and in response to environmental cues, allowing for precise control over the production of (2S)-flavanones and downstream flavonoids. mdpi.comresearchgate.net

Microbial Production Systems for (2S)-Flavanones

The intricate plant biosynthetic pathways for (2S)-flavanones have served as a blueprint for developing microbial production platforms. These systems offer the potential for sustainable, scalable, and cost-effective production of these valuable compounds.

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been successfully engineered to produce (2S)-flavanones. mdpi.comfrontiersin.orginternationalscholarsjournals.com This is achieved by introducing the necessary plant-derived genes for the biosynthetic pathway into the microbial host. researchgate.netnih.gov A typical engineered pathway involves expressing genes encoding phenylalanine ammonia-lyase (PAL) or tyrosine ammonia-lyase (TAL), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI). nih.govplos.org

Different microbial hosts offer distinct advantages. E. coli is favored for its rapid growth and well-established genetic tools, while the eukaryotic yeast S. cerevisiae can be more suitable for expressing plant-derived enzymes, particularly membrane-bound cytochrome P450s that may be required for the synthesis of more complex flavonoids. mdpi.comfrontiersin.org Researchers have also explored other hosts like Corynebacterium glutamicum. researchgate.net The construction of artificial gene clusters containing the entire biosynthetic pathway has enabled the "one-pot" synthesis of (2S)-flavanones from simple precursors like tyrosine or phenylalanine. researchgate.netnih.gov

Microbial HostKey AdvantagesExample Products
Escherichia coliRapid growth, well-characterized genetics internationalscholarsjournals.com(2S)-Naringenin, (2S)-Pinocembrin nih.gov
Saccharomyces cerevisiaeGRAS status, efficient expression of eukaryotic enzymes mdpi.comfrontiersin.org(2S)-Naringenin, (2S)-Pinocembrin, (2S)-Eriodictyol asm.orgnih.gov
Corynebacterium glutamicumIndustrial amino acid producer, platform for aromatic compounds researchgate.net(2S)-Naringenin, (2S)-Eriodictyol researchgate.net

A significant challenge in microbial production is achieving high yields of the target compound. Metabolic engineering strategies are crucial for optimizing the host's metabolism to channel more resources towards this compound synthesis. mdpi.comfrontiersin.org A key focus has been on increasing the intracellular pool of malonyl-CoA, a critical precursor for chalcone synthase. asm.org This has been achieved by overexpressing acetyl-CoA carboxylase (ACC), the enzyme responsible for synthesizing malonyl-CoA from acetyl-CoA. researchgate.netnih.govasm.org

Other strategies include:

Blocking competing pathways: Deleting genes that divert precursors away from the desired pathway. mdpi.com

Enhancing precursor supply: Overexpressing genes in upstream pathways, such as the shikimate pathway, to increase the availability of aromatic amino acid precursors. frontiersin.org

Pathway balancing: Fine-tuning the expression levels of the biosynthetic genes to avoid the accumulation of toxic intermediates and to optimize metabolic flux. mdpi.com

Co-factor engineering: Ensuring an adequate supply of co-factors like NADPH, which are required by some enzymes in the pathway. mdpi.com

Through these integrated metabolic engineering approaches, researchers have significantly improved the titers of (2S)-flavanones in microbial systems, paving the way for their potential industrial-scale production. asm.org

Asymmetric Synthesis and Derivatization of 2s Flavanone and Its Analogs

Enantioselective Synthetic Methodologies

The primary approaches to furnishing enantio-enriched flavanones involve three main strategies: the reduction of a corresponding flavone (B191248) or the resolution of a racemic flavanone (B1672756), the intermolecular conjugate addition to a chromone, and intramolecular cyclization reactions. nih.gov These methods have been refined to provide high levels of enantioselectivity.

Asymmetric Reduction Approaches

Asymmetric reduction techniques are effective for producing chiral flavanones from prochiral precursors or resolving racemic mixtures. Asymmetric hydrogenation of flavones using transition metal catalysts is a direct method to obtain flavanones. thieme-connect.com

One prominent strategy is the dynamic kinetic resolution (DKR) of racemic flavanones. This process often involves a highly enantioselective transfer hydrogenation of a ketone in the presence of a catalyst. For instance, a ruthenium-catalyzed asymmetric transfer hydrogenation of 2,3-disubstituted flavanones has been developed. This reaction proceeds through a base-catalyzed retro-oxa-Michael addition to racemize two stereocenters, coupled with an enantioselective ketone transfer hydrogenation, yielding chiral flavanols with excellent stereoselectivity. These flavanols can then be oxidized to the corresponding enantiopure flavanones. acs.orgthieme-connect.com

A kinetic resolution of racemic flavanones can also be achieved through reduction. In the presence of a chiral catalyst, a racemic flavanone can be selectively reduced, often using a mixture of formic acid and a base, to yield one enantiomer of the flavanone and the opposite enantiomer as a cis-flavanol. nih.gov The separated flavanol can be oxidized back to the flavanone, allowing for high enantiomeric excess of the desired flavanone enantiomer. nih.gov

Method Catalyst System Key Feature Outcome
Asymmetric Transfer Hydrogenation (DKR)Ruthenium catalyst (e.g., (R,R)-3a) with HCO2H/Et3NCombination of dynamic kinetic resolution and retro-oxa-Michael addition. Chiral flavanols with high ee and dr, which can be oxidized to enantiopure flavanones. acs.org
Kinetic Resolution by ReductionChiral catalyst with formic acid/baseSelective reduction of one enantiomer in a racemic mixture. nih.govOne enantiomer of flavanone and the cis-flavanol of the other enantiomer. nih.gov

Intramolecular Oxa-Michael Addition Reactions

The intramolecular oxa-Michael addition (or conjugate addition) of a phenolic hydroxyl group to an α,β-unsaturated ketone moiety in a 2'-hydroxychalcone (B22705) is a fundamental and biomimetic route to the flavanone core. nih.govnepjol.info In nature, the enzyme chalcone (B49325) isomerase (CHI) facilitates this cyclization to produce (2S)-flavanones specifically. nih.govnepjol.info Synthetic chemists have developed numerous catalytic asymmetric versions of this reaction.

These methods often require the use of activated substrates to achieve high reactivity and selectivity. nih.govrsc.org For instance, the intramolecular conjugate addition of α-substituted chalcones has been successfully catalyzed by various systems. mdpi.com A notable example involves the use of a chiral N,N'-dioxide nickel(II) complex, which catalyzes the asymmetric intramolecular conjugate addition of activated α,β-unsaturated ketones to afford flavanones in high yields and enantioselectivities. nih.govnih.gov However, the enantioselectivity can be lower for substrates with electron-donating groups. nih.gov

The reaction is also amenable to organocatalysis, as discussed in section 3.1.4.

Catalyst System Substrate Type Yield Enantiomeric Excess (ee) Reference
Chiral N,N'-Dioxide-Nickel(II) ComplexActivated α,β-Unsaturated KetonesGenerally HighUp to 99% nih.govnih.gov
Quinine-derived Thioureaα-Substituted Chalcones-Up to 94% mdpi.com
Calcium Chloride2'-HydroxychalconesGood(Racemic)

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of flavanones. researchgate.netresearchgate.net Various metals, including palladium, rhodium, ruthenium, iridium, and copper, have been employed to catalyze key bond-forming reactions that construct the chiral flavanone scaffold. nih.govrsc.org

Palladium(II) catalysis provides an efficient route for the synthesis of flavanones. mdpi.comnih.gov One approach involves the one-pot β-arylation of chromanones with arylboronic acids. dntb.gov.ua Another versatile method is the Pd(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones. rsc.orgrsc.orgnih.gov This strategy allows for the divergent synthesis of both flavones and flavanones from a common precursor, with the outcome controlled by the choice of oxidants and additives. rsc.orgrsc.org The reaction proceeds through an initial dehydrogenation of the 2'-hydroxydihydrochalcone to a 2'-hydroxychalcone intermediate, which can then undergo either an oxidative Heck coupling to yield a flavone or a Michael addition to form a flavanone. rsc.org

Rhodium catalysts have been effectively used in the asymmetric 1,4-addition of arylboronic acids to chromones. nih.govresearchgate.net This method, using chiral diphosphine ligands like MeO-F12-BIPHEP, allows for the synthesis of various flavanones with high yields and excellent enantioselectivities, even at low catalyst loadings. researchgate.net Rhodium has also been utilized in the kinetic resolution of racemic flavanone derivatives through non-enzymatic processes. nih.gov

Ruthenium complexes are highly effective for the asymmetric hydrogenation of flavones to produce flavanones. thieme-connect.com Cationic Ru-H complexes have also been shown to catalyze the deaminative coupling of 2'-hydroxyaryl ketones with amines to form 3-substituted flavanones. organic-chemistry.org Furthermore, ruthenium catalysts play a key role in asymmetric transfer hydrogenation for dynamic kinetic resolution of flavanones.

While direct applications of iridium and copper in the final cyclization to (2S)-flavanone are less common, they are crucial in the synthesis of precursors and related chiral heterocycles. rsc.orgrsc.org For example, copper-catalyzed reactions are used in asymmetric 1,4-additions to enones and C-N cross-coupling reactions to form precursors for azaflavanones. mdpi.comacs.org Iridium complexes have also been explored for the synthesis of trimethylenemethane complexes, which are versatile building blocks in organic synthesis. rsc.org

Metal Reaction Type Ligand/Catalyst Example Key Application
PalladiumOxidative CyclizationPd(OAc)2Synthesis of flavanones from 2'-hydroxydihydrochalcones. rsc.orgrsc.org
RhodiumAsymmetric 1,4-Addition[RhOH(cod)]2 with chiral diphosphine (e.g., MeO-F12-BIPHEP)Addition of arylboronic acids to chromones. nih.govresearchgate.net
RutheniumAsymmetric HydrogenationRu(cod)(2-methylallyl)2 with NHC ligandReduction of flavones to flavanones. thieme-connect.com
CopperAsymmetric 1,4-AdditionCu(I) with chiral ligands (e.g., (S)-Segphos)Synthesis of precursors for azaflavanones. mdpi.com
Palladium(II)-Catalyzed Oxidative Cyclization

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of this compound, avoiding the use of metals. mdpi.com These methods often mimic the enzymatic cyclization of chalcones. nepjol.info

One of the key organocatalytic methods is the intramolecular oxa-Michael addition of 2'-hydroxychalcones. mdpi.comx-mol.com Bifunctional catalysts, such as quinine-derived thioureas, have been shown to be highly effective. mdpi.comnih.gov These catalysts can activate both the nucleophile (phenolic hydroxyl) and the electrophile (enone system) through hydrogen bonding, leading to high enantioselectivity (up to 94% ee). mdpi.com Similarly, cinchona alkaloids and their derivatives have been used to catalyze the asymmetric cyclization of 2'-hydroxychalcones. researchgate.netnih.gov

Another approach involves an initial asymmetric aldol (B89426) reaction catalyzed by a chiral organocatalyst, followed by an intramolecular cyclization. uct.ac.za For example, (S)-proline tetrazole has been used to catalyze the aldol reaction between an acetophenone (B1666503) and an aldehyde. uct.ac.za However, using the required 2-hydroxyacetophenone (B1195853) for flavanone synthesis can be challenging due to the electronic effects of the ortho-hydroxyl group, leading to sluggish reactions. uct.ac.za

Organocatalyst Reaction Type Yield Enantiomeric Excess (ee) Reference
Quinine-derived ThioureaIntramolecular Oxa-Michael Addition-up to 94% mdpi.comnih.gov
(S)-Proline TetrazoleAsymmetric Aldol Reaction / CyclizationLow (for flavanone precursor)- uct.ac.za
Bifunctional Cinchona AlkaloidsTandem Intramolecular Oxa-Michael Addition/Fluorination-- nih.gov
DBUCascade 1,4-Conjugate Addition/oxa-Michael AdditionGood to Excellent(Racemic) x-mol.com

Carbene Insertion Strategies

Carbene insertion represents an advanced strategy for the asymmetric synthesis of chiral flavanones. rsc.orgresearchgate.net This method involves the enantioselective ring-closing C(sp³)–H carbene insertion, which effectively constructs the chiral pyran ring characteristic of the flavanone core. rsc.org The process typically utilizes transition metal catalysts, such as those based on rhodium or ruthenium, which react with diazo-containing precursors to generate highly reactive metal carbenoid intermediates. rsc.orgnih.gov These intermediates then facilitate the insertion of a carbene into an unactivated C–H bond to yield the cyclized product. rsc.org

Recent studies have highlighted the use of a cyclometalated ruthenium complex as a catalyst for this enantioselective ring-closing reaction to access chiral flavanones. rsc.org In addition to metallic catalysts, biocatalysis using heme proteins like myoglobin (B1173299) has emerged as a promising approach. rsc.org Enzymes are capable of facilitating these demanding transformations with exceptional control. rsc.org In this biocatalytic system, the heme protein interacts with a diazo compound, which decomposes to form a reactive iron-carbenoid complex, subsequently leading to the intramolecular C(sp³)–H activation required for cyclization. rsc.org The asymmetric C–H insertion of donor/donor carbenes, which are substituted with two aromatic rings, has also been established as a highly efficient, diastereoselective, and enantioselective method for preparing the core structures of related natural products. nih.gov

Biomimetic Synthetic Approaches

Biomimetic synthesis of this compound seeks to replicate the natural biosynthetic pathway found in plants. In nature, the stereospecific cyclization of 2′-hydroxychalcones to form (2S)-flavanones is catalyzed by the enzyme chalcone isomerase (CHI). nih.govnepjol.info This enzyme facilitates an intramolecular Michael-type addition on the chalcone precursor with remarkable stereoselectivity, favoring the (2S)-enantiomer. uni-muenchen.de

Synthetic methodologies often mimic this enzymatic process through general acid or base catalysis to effect the cyclization of 2′-hydroxychalcones. nih.gov The base-catalyzed intramolecular cyclization of 2′-hydroxychalcones is one of the most common biomimetic methods for accessing the flavanone scaffold. nih.gov More sophisticated biomimetic strategies have also been developed. For instance, a bio-inspired photochemical reaction has been used to achieve the enantioselective addition of phloroglucinol (B13840) to a 2-hydroxychalcone, driven by visible light, to produce chiral hybrid flavonoids. mdpi.com These approaches are central to the synthesis of complex flavonoids, such as the trimeric flavonoids isolated from East Indian Dragon's Blood, where the biogenetic origin is a key consideration for the synthetic strategy. uni-muenchen.de

Derivatization Strategies for Structure-Activity Relationship Studies

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs is a critical step in conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence biological activity. Researchers systematically introduce various substituents onto the flavanone scaffold and evaluate the resulting changes in efficacy.

A common route involves the Claisen-Schmidt condensation of appropriately substituted 2′-hydroxyacetophenones and benzaldehydes to form 2'-hydroxychalcone intermediates. acs.orgmdpi.com These chalcones are then cyclized to the corresponding flavanones. mdpi.com This approach allows for the preparation of a series of flavanones with diverse substituents on both the A and B rings. mdpi.com

For example, a series of 2-aryl flavanone derivatives were synthesized to systematically investigate the SAR of the flavanone scaffold on antibacterial activities. acs.org In other work, a natural flavanone, (2S)-5,7-dihydroxy-6-prenylflavanone, isolated from Eysenhardtia platycarpa, was used as a lead compound to generate new derivatives through modifications like esterification, methylation, and cyclization. semanticscholar.orgmdpi.com These efforts aim to create libraries of compounds that can be screened for enhanced biological properties. acs.orgmdpi.com

Table 1: Examples of Synthesized this compound Analogs for SAR Studies This table is interactive. Click on the headers to sort.

Parent Compound Modification Type Resulting Analog Name Purpose of Derivatization Reference(s)
(2S)-5,7-dihydroxy-6-prenylflavanone Esterification Flavanone 1a Improve cytotoxic efficacy semanticscholar.org
(2S)-5,7-dihydroxy-6-prenylflavanone Methylation Flavanone 1b / Flavanone B Improve cytotoxic and anti-inflammatory efficacy ub.edu, semanticscholar.org
(2S)-5,7-dihydroxy-6-prenylflavanone Cyclization Flavanone 1c Improve cytotoxic efficacy semanticscholar.org
(2S)-5,7-dihydroxy-6-prenylflavanone Vinylogous Cyclization Flavanone 1d / Flavanone D Improve cytotoxic and anti-inflammatory efficacy ub.edu, semanticscholar.org
2'-hydroxyacetophenone Introduction of various aromatic aldehydes 2-Aryl flavanone derivatives Investigate antibacterial SAR acs.org
2'-hydroxyacetophenone and various benzaldehydes Introduction of various substituents on A and B rings Substituted flavanones (4A-4L) Investigate anti-inflammatory potential mdpi.com

Structural Modification for Pharmacological Profile Improvement

Structural modification, or pharmacomodulation, is a rational design strategy used to enhance the therapeutic properties of a lead compound like this compound. semanticscholar.org By altering the core structure, medicinal chemists aim to improve efficacy and potency while potentially reducing undesirable side effects. mdpi.com

Several studies have demonstrated the success of this approach. The modification of (2S)-5,7-dihydroxy-6-prenylflavanone yielded derivatives with significantly improved pharmacological profiles. semanticscholar.orgub.edu For instance, a vinylogous cyclized derivative (Flavanone D) exhibited potent topical anti-inflammatory effects, causing a 96.27% inhibition of edema in a TPA-induced mouse ear model. mdpi.comub.edu Another derivative, a modulated ether (Flavanone B), was most effective in reducing arachidonic acid-induced ear edema. mdpi.comub.edu These results suggest that these new compounds are promising agents for managing skin diseases with an inflammatory component. ub.edu

Similarly, SAR analysis of synthetic 4-chromanone (B43037) analogs revealed that antibacterial activity was enhanced by the presence of a hydrophobic substituent at the 2-position and hydroxyl groups at the 5- and 7-positions. acs.org In the area of oncology, the esterification and methylation of (2S)-5,7-dihydroxy-6-prenylflavanone led to derivatives (NPs1a and NPs1b) with optimal cytotoxicity against the MiaPaCa-2 pancreatic cancer cell line. semanticscholar.org These findings underscore the power of targeted structural modifications to optimize the therapeutic potential of the flavanone scaffold.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis in Flavanone Production

Microwave-assisted synthesis has emerged as a powerful and efficient tool in organic chemistry, offering significant advantages for the production of flavanones. nepjol.info This advanced technique dramatically shortens reaction times, increases product yields, and is considered an economic, efficient, and environmentally friendly ("green chemistry") approach compared to conventional heating methods. iosrphr.orgallresearchjournal.comresearchgate.net

The synthesis of flavanones often involves the intramolecular cyclization of 2'-hydroxychalcones. nepjol.infoallresearchjournal.com Under microwave irradiation, this conversion can be completed in minutes, whereas traditional methods may require hours or even days. nepjol.inforesearchgate.net For example, the acetic acid-mediated cyclization of a 2'-hydroxychalcone to its corresponding flavanone was achieved in 30 minutes with an 82% yield under microwave conditions; the same reaction required 4 days under conventional heating to achieve a 75% yield. nepjol.info

Microwave technology has been successfully applied in various protocols, including solvent-free reactions where the reactants are adsorbed onto a mineral support like silica (B1680970) gel. researchgate.net Catalysts such as silica-HCl have also been effectively used in microwave-assisted cyclizations. allresearchjournal.com Furthermore, a one-step synthesis of flavanones from 2-hydroxyacetophenone derivatives and aromatic aldehydes has been developed using microwave irradiation, resulting in excellent yields with no side products. orientjchem.org The considerable increase in reaction rate and yield makes microwave-assisted synthesis a highly attractive and convenient method for flavanone production. iosrphr.org

Biological Activities and Pharmacological Potential of 2s Flavanone

Anti-inflammatory Effects

(2S)-Flavanone and its derivatives have demonstrated notable anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory signaling molecules and enzymes.

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

Research has shown that flavanones can effectively reduce the production of key pro-inflammatory cytokines, which are central to the inflammatory cascade. nih.gov Studies utilizing lipopolysaccharide (LPS)-stimulated macrophages have revealed that certain flavanones can significantly inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). uncst.go.ugplos.org

For instance, in one study, flavanone (B1672756) derivatives were shown to decrease the production of these cytokines in mouse models of inflammation. researchgate.net Specifically, the expression of TNF-α, IL-1β, and IL-6 was evaluated in arachidonic acid (AA)-inflamed rat ear tissue, and treatment with flavanone solutions resulted in a reduction of these pro-inflammatory markers. researchgate.netresearchgate.net Another study on flavonoids isolated from Tephrosia hildebrandtii demonstrated that at a concentration of 100μM, these compounds significantly reduced the production of IL-1β, IL-6, and TNF-α in LPS-stimulated peripheral blood mononuclear cells. uncst.go.ug This inhibitory action on cytokine production highlights the potential of this compound derivatives as modulators of the inflammatory response. nih.govbrieflands.comacademicjournals.org

Table 1: Effect of Flavanone Derivatives on Pro-inflammatory Cytokine Production

Flavanone Derivative Model System Cytokine(s) Inhibited Reference(s)
FS1d AA-induced mouse ear edema TNF-α, IL-1β, IL-6 researchgate.net
Naringenin (B18129) LPS-stimulated RAW 264.7 macrophages TNF-α, IL-1β, IL-6 scielo.br
2'-methylflavanone LPS-stimulated RAW264.7 macrophages TNF-α, IL-6, IL-12p40, IL-12p70 mdpi.com
3'-methylflavanone LPS-stimulated RAW264.7 macrophages IL-1β, IL-6, IL-12p40, IL-12p70 mdpi.com
Sigmoidin A and B TPA-induced mouse ear edema Not specified researchgate.net

Modulation of Inflammatory Mediators (e.g., 5-lipoxygenase, COX-1, COX-2)

This compound and related compounds have been shown to modulate the activity of key enzymes involved in the inflammatory process, namely cyclooxygenases (COX) and lipoxygenases (LOX). jst.go.jpnih.govgoogle.com These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, potent inflammatory mediators. jst.go.jp

Several studies have demonstrated that certain flavanones can act as dual inhibitors of COX-2 and 5-LOX, which is a desirable characteristic for anti-inflammatory agents as it can lead to a broader spectrum of activity with potentially fewer side effects. nih.govd-nb.inforesearchgate.net For example, a series of natural geranylated flavanones isolated from Paulownia tomentosa fruits were found to inhibit COX-1, COX-2, and 5-LOX to varying degrees. researchgate.net One of these compounds, tomentodiplacone O, exhibited selectivity for COX-2 over COX-1. researchgate.net Similarly, sigmoidin A and B, two prenylated flavanones, were identified as selective inhibitors of 5-lipoxygenase without affecting COX-1 activity. researchgate.net This modulation of inflammatory enzyme activity underscores a significant mechanism behind the anti-inflammatory effects of flavanones. nih.gov

Table 2: Inhibition of Inflammatory Enzymes by Flavanone Derivatives

Flavanone Derivative Enzyme(s) Inhibited Selectivity Reference(s)
Tomentodiplacone O COX-1, COX-2, 5-LOX More selective against COX-2 vs. COX-1 researchgate.net
Sigmoidin A 5-lipoxygenase Selective for 5-LOX, no effect on COX-1 researchgate.net
Sigmoidin B 5-lipoxygenase Selective for 5-LOX, no effect on COX-1 researchgate.net
Flavocoxid (mixed extract) COX-1, COX-2, 5-LOX Balanced inhibition of COX-1 and COX-2 nih.gov
NPC6 and NPC7 COX-2, 5-LOX Selective for COX-2 over COX-1 d-nb.inforesearchgate.net

In Vivo Models of Inflammation (e.g., Carrageenan-induced paw edema, TPA-induced ear edema)

The anti-inflammatory effects of this compound and its derivatives have been validated in various in vivo models of inflammation. The carrageenan-induced paw edema model in rats is a widely used method to assess acute inflammation. frontiersin.orgmdpi.com Studies have shown that administration of certain flavanones can significantly reduce the paw swelling induced by carrageenan. frontiersin.orgnih.gov

Another common model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice, which mimics certain aspects of skin inflammation. mdpi.comresearchgate.net Flavanone derivatives, such as sigmoidin A and B, have demonstrated potent anti-inflammatory activity in this model, significantly decreasing the induced edema. researchgate.net For example, a flavanone derivative, FS1d, showed a remarkable 96.27% inhibition of edema in a TPA-induced mouse ear model, which was even more effective than the standard anti-inflammatory drug indomethacin. researchgate.netresearchgate.net These in vivo studies provide strong evidence for the anti-inflammatory potential of flavanones in a physiological context.

Table 3: Anti-inflammatory Activity of Flavanones in In Vivo Models

Flavanone/Derivative Animal Model Inflammation Induction Agent Observed Effect Reference(s)
Flavanone solutions (FS1, FS1a–FS1d) Rat ear edema Arachidonic acid (AA) Edema inhibition researchgate.net
Flavanone solutions (FS1, FS1a–FS1d) Mouse ear edema 12-O-tetradecanoylphorbol acetate (B1210297) (TPA) Edema inhibition researchgate.netresearchgate.net
Sigmoidin A and B Mouse ear edema 12-O-tetradecanoylphorbol 13-acetate (TPA) Decreased edema by 89% and 83% respectively researchgate.net
Sigmoidin B Mouse paw edema Phospholipase A2 Inhibition of edema formation researchgate.net
Isofraxidin Mouse ear edema Xylene Significant decrease in edema nih.gov
Isofraxidin Rat paw edema Carrageenan Significant decrease in edema nih.gov

Antioxidant Properties

This compound and its analogs possess significant antioxidant capabilities, which contribute to their protective effects against cellular damage.

Free Radical Scavenging Mechanisms

Flavanones are recognized for their ability to scavenge free radicals, which are highly reactive molecules that can cause damage to cells. nih.gov This free radical scavenging activity is a key aspect of their antioxidant properties. nih.gov The mechanism often involves the donation of a hydrogen atom from the flavanone molecule to the free radical, thereby neutralizing it. mdpi.com

The structure of the flavanone plays a crucial role in its radical scavenging ability. For example, studies on dithiocarbamic flavanones have shown that the presence of certain substituents, such as halogens, can enhance their antioxidant properties. mdpi.comscilit.com The ease of forming a stable radical on the flavanone structure after donating a hydrogen atom is a key determinant of its scavenging efficiency. mdpi.commdpi.comsemanticscholar.org This direct interaction with free radicals helps to mitigate their damaging effects within biological systems.

Protection Against Oxidative Stress

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. this compound and its derivatives have been shown to protect cells and tissues from oxidative stress. researchgate.netresearchgate.net This protection is achieved not only through direct free radical scavenging but also by modulating cellular antioxidant defense systems. nih.gov

For instance, some flavanones can induce the expression of phase II detoxification enzymes, which are crucial for neutralizing toxic compounds and reactive oxygen species. nih.gov The flavonoid eriodictyol (B191197) has been shown to activate the Nrf2 pathway, a key regulator of the cellular antioxidant response, leading to increased levels of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO-1), as well as the antioxidant glutathione (B108866). nih.govjst.go.jp This upregulation of the cell's own defense mechanisms provides a more sustained protection against oxidative damage compared to direct scavenging alone. nih.gov

Anticancer Activity of this compound

This compound, a subclass of flavonoids, has demonstrated notable anticancer properties through various mechanisms. nih.gov These compounds can modulate the activity of enzymes, induce programmed cell death (apoptosis), and halt the proliferation of cancer cells. nih.govphcogrev.com

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which flavanones exert their anticancer effects is by triggering apoptosis and causing cell cycle arrest in cancer cells. mdpi.com This process prevents the replication and spread of malignant cells. phcogrev.com

Research indicates that flavanone derivatives can induce cell cycle arrest, particularly in the G2/M phase. mdpi.com This interruption of the cell cycle is a key factor in their cytostatic effect, which halts cell proliferation. mdpi.com Studies on flavanone derivatives have shown significant disturbances in the cell cycle of various colon cancer cell lines, including HCT 116, SW620, LoVo, Caco-2, and HT-29. mdpi.com This effect is often linked to the pro-oxidant properties of the compounds, which can lead to DNA damage and subsequently trigger apoptosis. mdpi.com

The induction of apoptosis by flavanones involves multiple signaling pathways. For instance, the flavanone hesperetin (B1673127) has been found to induce apoptosis in gastric cancer cells by activating caspases-3 and -9 and increasing the Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria. nih.gov Similarly, the flavanone naringenin has been shown to induce apoptosis in SGC-7901 cells by increasing the expression of p53 and the cleavage of PARP and caspase-3, while decreasing the expression of Bcl-2. nih.gov Flavonoids, in general, can trigger apoptotic pathways by acting as pro-oxidants within cancer cells. nih.gov

Table 1: Mechanisms of Apoptosis and Cell Cycle Arrest by Flavanones

Flavanone/Derivative Cancer Cell Line Mechanism of Action Reference
Flavanone Derivatives HCT 116, SW620, LoVo, Caco-2, HT-29 Induction of G2/M cell cycle arrest, potential pro-oxidant and genotoxic properties. mdpi.com
Prunin General Can inhibit cyclin D-CDK4 complex activity (G1/S arrest) and cyclin B-CDK1 complex activity (G2/M arrest). mdpi.com
Hesperetin Gastric Cancer Cells, SiHa Induces intrinsic/extrinsic apoptosis, G2/M phase cell cycle arrest, activation of caspases-3 and -9, release of cytochrome c, reduction of Bcl-2 transcription. nih.govnih.gov
Naringenin SGC-7901, A431, HepG2 Induces apoptosis via increased p53, Bax, and caspase-3; arrests cell cycle at G0/G1 and/or G2/M phase. nih.gov

Selective Cytotoxicity in Cancer Cell Lines (e.g., B16-F10, MCF-7)

This compound and its derivatives have demonstrated selective cytotoxicity, meaning they are more toxic to cancer cells than to normal, healthy cells. This selectivity is a crucial attribute for potential anticancer agents.

Studies have evaluated the cytotoxic effects of various flavanones against specific cancer cell lines. For example, two flavanone derivatives, (–)-(2S)-5,4'-dihydroxy-7-methoxyflavanone and (–)-(2S)-5,3',4'-trihydroxy-7-methoxyflavanone, showed selective cytotoxic effects against B16-F10 murine melanoma cells. researchgate.net Another study involving a copper-based metal-organic framework with a flavone (B191248) ligand (LDU-1) reported moderate inhibitory effects against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines, with greater sensitivity observed compared to normal NIH3T3 cells. mdpi.com

Furthermore, a flavanone isolated from the leaves of Citrus medica was tested against the MCF-7 breast cancer cell line, showing promising cytotoxic potential with an IC50 value of 57.10 µg/ml. orientjchem.org The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxicity of Flavanones in Specific Cancer Cell Lines

Flavanone/Derivative Cancer Cell Line Cytotoxicity Measurement (IC50) Reference
(–)-(2S)-5,3',4'-trihydroxy-7-methoxyflavanone B16-F10 (Melanoma) 8.07 ± 1.61 µM researchgate.net
Flavanone from Citrus medica MCF-7 (Breast Cancer) 57.10 µg/ml orientjchem.orgresearchgate.net
LDU-1 (Copper-Flavone Complex) MCF-7 (Breast Cancer) 14.53 µM mdpi.com
LDU-1 (Copper-Flavone Complex) B16F10 (Melanoma) 32.47 µM mdpi.com

Combination Therapies with Synthetic Agents (e.g., 2-deoxy-D-glucose)

Combining natural compounds like flavanones with synthetic anticancer drugs is an emerging strategy to enhance treatment efficacy and potentially reduce side effects. orientjchem.org One such synthetic agent is 2-deoxy-D-glucose (2DG), a glucose analog that inhibits glycolysis, a process that cancer cells heavily rely on for energy. orientjchem.orggoogle.com

Research has shown a synergistic effect when combining a flavanone isolated from Citrus medica with 2DG in treating MCF-7 breast cancer cells. orientjchem.org The combination resulted in a significantly lower IC50 value (34.09 µg/ml) compared to the flavanone alone (57.10 µg/ml), indicating a 23% increase in effectiveness. orientjchem.org This suggests that the flavanone may enhance the transport or efficacy of 2DG, allowing for a reduced dose of the synthetic drug. orientjchem.orgresearchgate.net The principle behind this combination is that 2DG deprives cancer cells of the energy needed to survive, leading to cell death, an effect that can be potentiated by the flavanone. orientjchem.orggoogle.com

Neuroprotective and Central Nervous System Effects

Flavanones are also recognized for their neuroprotective properties, with the potential to modulate cognitive processes and protect the central nervous system from damage. nih.govmdpi.com These effects are attributed to their ability to cross the blood-brain barrier and interact with various cellular and molecular targets within the brain. nih.gov

Modulation of Cognitive Function and Neurodegenerative Pathways

Flavonoids, including flavanones, have been shown to positively influence memory, learning, and cognitive function. researchgate.netnih.gov They may limit age-related cognitive decline and offer potential benefits against neurodegenerative diseases like Alzheimer's. frontiersin.org

A specific natural flavanone, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), was found to significantly improve the cognitive performance of D-galactose-treated mice in a Morris water maze test. nih.gov Biochemical analysis revealed that TMF achieves this by modulating key neurodegenerative pathways. It was shown to inhibit the activation of activator protein-1 (AP-1) and upregulate the level of brain-derived neurotrophic factor (BDNF), a protein crucial for neuron survival and growth. nih.gov Furthermore, TMF increased the phosphorylation of cAMP-response element-binding protein (CREB), a transcription factor vital for long-term memory formation. nih.gov The modulation of these signaling cascades is a key mechanism behind the neuroprotective and cognitive-enhancing effects of flavanones. nih.govfrontiersin.org

Neuroprotection Against Oxidative Stress

The brain is particularly vulnerable to oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.net Oxidative stress is a major contributor to neurodegenerative diseases. mdpi.comresearchgate.net Flavanones exhibit potent antioxidant effects that help protect the central nervous system. herbalanalysis.co.ukrjn.com.ro

The flavanone TMF demonstrated a protective effect against dopamine-induced neurotoxicity in PC12 cells. nih.gov It attenuated the redox imbalance by regulating the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG), a sensitive marker of oxidative stress. nih.gov Other flavanones, such as pinocembrin, naringenin, and eriodictyol, have been shown to ameliorate oxidative stress by inducing the nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) axis. herbalanalysis.co.uk The Nrf2 pathway is a critical defense mechanism that regulates the expression of antioxidant proteins and detoxifying enzymes. rjn.com.romdpi.com By activating this pathway, flavanones can enhance the brain's intrinsic antioxidant capacity, thereby protecting neurons from oxidative damage and cell death. herbalanalysis.co.ukmdpi.com

Potential as Antidepressant Agents

Currently, there is a lack of specific scientific studies investigating the potential of the unsubstituted compound this compound as an antidepressant agent. While the broader class of flavonoids and various substituted flavanones have been a subject of research for their potential effects on mental health, including depression, specific data on this compound is not available in the reviewed scientific literature. mdpi.comnih.govfrontiersin.orgnih.govfrontiersin.org

Antimicrobial Properties

There is a notable absence of research specifically detailing the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus. Studies have been conducted on various substituted flavanones, which have shown a range of antibacterial effects. researchgate.nethantopic.comnih.govresearchgate.netacs.orgmdpi.comresearchgate.netfrontiersin.orgrsc.orgscielo.br However, these findings cannot be directly extrapolated to the unsubstituted parent compound.

Similar to its antibacterial profile, there is no specific scientific evidence available regarding the antifungal activity of this compound against Candida albicans. The antifungal properties of various other flavonoids and substituted flavanones have been explored, but dedicated research on the unsubstituted this compound is currently lacking. researchgate.netmdpi.comsemanticscholar.orgunr.edu.arconicet.gov.arunsri.ac.idresearchgate.netnih.gov

Antibacterial Activity (e.g., against MRSA, Staphylococcus aureus)

Enzyme Modulation and Inhibition

Research into the enzyme inhibitory properties of flavonoids has included the investigation of their effect on xanthine (B1682287) oxidase (XO). In the context of unsubstituted flavanones, a study has indicated that they are inactive as inhibitors of this enzyme. conicet.gov.ar This suggests that the presence of hydroxyl or other substituent groups on the flavanone structure is essential for inducing inhibitory activity against XO. nih.govresearchgate.netsci-hub.seconicet.gov.arfarmaciajournal.comresearchgate.netfrontiersin.orgnih.gov

There are currently no specific studies in the scientific literature that have evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While various flavonoid derivatives have been investigated as potential cholinesterase inhibitors, the specific activity of the parent compound this compound remains unexamined. researchgate.netscienceasia.orgtandfonline.comresearchgate.netmdpi.comnih.govnih.govresearchgate.netmdpi.comajol.infomdpi.commdpi.comdoi.orgnih.gov

Topoisomerase Inhibition

Research into the direct inhibitory effects of the specific compound this compound on topoisomerase enzymes is not extensively detailed in the currently available scientific literature. However, the broader class of flavonoids, to which flavanones belong, has been a subject of investigation for topoisomerase inhibition.

Flavonoids, in general, have been identified as potential inhibitors of both type I and type II topoisomerases. nih.gov These enzymes are crucial for managing the topological state of DNA during processes like replication and transcription, making them important targets for anticancer therapies. nih.govresearchgate.net The mechanism of inhibition by flavonoids can vary. Some flavonoids act as catalytic inhibitors, interfering with the enzyme's function without stabilizing the DNA-enzyme complex, while others act as "poisons," which stabilize this complex and lead to DNA strand breaks. umed.pl

For a flavonoid to exhibit potent inhibition of topoisomerase I and II, certain structural features are often required, such as hydroxyl group substitutions at specific positions and a keto group at the C-4 position. nih.gov Flavanones are characterized by the absence of a double bond between positions 2 and 3 of the C-ring, a feature present in their flavone counterparts. umed.pl While specific studies on this compound are limited, research on various substituted flavonoids suggests that the core structure is a viable scaffold for developing topoisomerase inhibitors.

Table 1: Topoisomerase Inhibition by Selected Flavonoids

CompoundTarget EnzymeIC50 (µM)Source
Luteolin (B72000)Topo I89.91 nih.gov
QuercetinTopo I145.57 nih.gov
MyricetinTopo I & IINot specified nih.gov
FisetinTopo I & IINot specified nih.gov

This table presents data for related flavonoid compounds to provide context due to the absence of specific data for this compound.

Beta-Secretase 1 (BACE1) Inhibition

The potential of this compound to specifically inhibit Beta-Secretase 1 (BACE1) is not well-documented in dedicated studies. BACE1 is a primary therapeutic target in Alzheimer's disease research, as it is a key enzyme in the production of amyloid-β peptides.

However, studies on the broader flavanone class and its derivatives have shown promising results. For instance, certain lavandulyl flavanones isolated from Sophora flavescens have demonstrated potent BACE1 inhibitory activity. nih.gov Kinetic studies of these compounds revealed a noncompetitive mode of inhibition. nih.gov The lipophilicity of these flavanone derivatives is considered an important factor for their ability to cross cell membranes and access the enzyme. nih.gov

A review of various flavonoids as BACE1 inhibitors indicates that the flavanone structure is a viable starting point for the design of inhibitors. mdpi.comfrontiersin.org The inhibitory activity can be significantly influenced by the nature and position of substituents on the flavanone core. For example, the addition of sugar moieties or prenyl groups can alter the inhibitory potency. frontiersin.orgnih.gov

Table 2: BACE1 Inhibition by Selected Flavanone Derivatives

CompoundIC50 (µM)Source
Lavandulyl Flavanone Derivative 15.2 nih.gov
Lavandulyl Flavanone Derivative 23.3 nih.gov
Lavandulyl Flavanone Derivative 58.4 nih.gov
Lavandulyl Flavanone Derivative 62.6 nih.gov
Lavandulyl Flavanone Derivative 86.7 nih.gov

This table presents data for related flavanone derivatives to provide context due to the absence of specific data for this compound.

Molecular Mechanisms of Action of 2s Flavanone

Cellular Signaling Pathway Modulation

(2S)-Flavanone influences a variety of cellular signaling pathways that are crucial for cell survival, proliferation, and response to stress. researchgate.net These pathways include the PI3K/Akt/PKB, MAPK/ERK, and PKC signaling cascades, as well as the Nrf2-antioxidant response element pathway.

PI3K/Akt/PKB Pathway Interactions

The phosphatidylinositol 3-kinase (PI3K)/Akt (also known as Protein Kinase B or PKB) pathway is a critical signaling cascade that regulates fundamental cellular processes such as cell growth, survival, and proliferation. nih.govnih.govmdpi.com Flavonoids, including flavanones, have been demonstrated to modulate this pathway. nih.govnih.gov The activation of the PI3K/Akt pathway is a strong pro-survival signal within cells. nih.gov Inhibition of this pathway can lead to the cessation of cell survival and the promotion of apoptosis, while an activated form of Akt can block apoptosis. nih.gov

The PI3K enzyme, a heterodimer composed of a catalytic (p110) and a regulatory (p85) subunit, phosphorylates phosphoinositides, leading to the activation of downstream effectors like Akt. nih.govmdpi.com Akt, a serine/threonine kinase, then phosphorylates a wide range of proteins involved in regulating the cell cycle and survival. mdpi.com One of the ways Akt promotes cell survival is by phosphorylating and inactivating the pro-apoptotic protein Bad. nih.gov

Studies on various flavonoids have shown their ability to interact with and modulate the PI3K/Akt pathway. nih.govmdpi.com For instance, some flavonoids can activate this pathway, leading to enhanced cell survival and protection against various insults. nih.gov The modulation of the PI3K/Akt pathway by flavonoids can have significant implications in various physiological and pathological conditions. The tumor suppressor PTEN is a major negative regulator of this pathway, and its modulation by flavonoids can profoundly affect cellular function. nih.govresearchgate.net

Pathway ComponentRole in PI3K/Akt/PKB PathwayGeneral Function
PI3K Upstream kinasePhosphorylates phosphoinositides
Akt/PKB Key downstream effectorPromotes cell survival and growth
PTEN Negative regulatorInhibits PI3K/Akt signaling
Bad Downstream target of AktPro-apoptotic protein

MAPK/ERK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) cascades are central to the transduction of extracellular signals into intracellular responses, governing processes like cell proliferation, differentiation, apoptosis, and stress responses. nih.govwaocp.org The MAPK family includes several subgroups, with the Extracellular signal-Regulated Kinase (ERK) pathway being one of the most well-characterized. waocp.org The ERK pathway, often referred to as the p42/p44 MAPK pathway, is typically associated with pro-survival signaling. nih.gov

Flavonoids have been shown to selectively interact with various components of the MAPK signaling pathways. nih.gov While much research has focused on their ability to alter the phosphorylation state of ERK1/2, it is believed that these effects often stem from actions on upstream kinases like MEK1 and MEK2. nih.gov For example, 2'-Hydroxyflavanone (B191500) (2HF) has been observed to attenuate the phosphorylation of ERK1/2. researchgate.net This modulation of the MAPK/ERK pathway can lead to significant cellular outcomes. For instance, the inhibition of ERK1/2 phosphorylation has been linked to the suppression of cell invasion. researchgate.net

The activation of ERK is known to be associated with a decrease in the degradation of the microphthalmia-associated transcription factor (MITF) and pigmentation, while inhibiting ERK can lead to an increase in melanin (B1238610) synthesis. mdpi.com Some flavonoids can persistently activate ERK1/2 in neurons, which may induce neurite outgrowth and enhance the cell's antioxidant defense capacity. nih.gov

KinaseRole in MAPK/ERK PathwayCommon Upstream Activators
Raf MAPKKKGrowth factors
MEK1/2 MAPKKRaf
ERK1/2 MAPKMEK1/2

PKC and Other Protein Kinase Modulations

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in various cellular signaling pathways, controlling functions like cell growth and differentiation. nih.govijbs.com The activation of PKC is a critical step in the signal transduction pathways initiated by many hormones and growth factors. nih.gov Flavonoids have been identified as modulators of PKC activity. nih.govnih.gov

The PKC family is divided into three groups based on their activation requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). nih.gov Their activation often involves cofactors like phospholipids (B1166683) and diacylglycerol (DAG). nih.govijbs.com Persistent activation of PKC can lead to uncontrolled cell growth. nih.gov

Research has shown that certain flavonoids can influence PKC isoforms. For example, some flavonoids have been observed to increase the presence of specific PKC isoforms in both the membrane and cytosolic fractions of cells. nih.gov This modulation of PKC can contribute to the neuroprotective effects of these compounds. researchgate.netnih.gov Beyond PKC, flavonoids are known to interact with a broad range of other protein kinases, highlighting their diverse impact on cellular signaling. researchgate.netnih.gov

Nrf2-Antioxidant Response Element (ARE) Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. nih.govnih.gov Activation of this pathway leads to the transcription of a host of genes encoding antioxidant and phase II detoxification enzymes, which help restore cellular redox homeostasis. nih.govmdpi.com

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.comresearchgate.net In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the ARE in the promoter region of its target genes, initiating their transcription. mdpi.com

Flavonoids have been reported to activate the Nrf2/ARE pathway. nih.gov This activation can enhance the cell's capacity to counteract oxidative damage. The ability of flavonoids to modulate this pathway is a key aspect of their antioxidant and cytoprotective effects. For instance, some flavonoids have been shown to induce the nuclear translocation of Nrf2 and increase the expression of its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). mdpi.com This activation can be mediated through other signaling pathways, such as the PI3K/Akt pathway, which can promote the translocation of Nrf2 to the nucleus. mdpi.com

Apoptosis and Cell Proliferation Regulation

This compound and other flavonoids can influence fundamental cellular processes like apoptosis (programmed cell death) and cell proliferation. nih.gov Apoptosis is a crucial mechanism for removing damaged or unwanted cells and is tightly regulated by a complex network of proteins. jbtr.or.kr

Flavonoids can induce apoptosis in cancer cells through various mechanisms. jbtr.or.krnih.gov This can involve the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). jbtr.or.krmdpi.com An increase in the Bax/Bcl-2 ratio is often associated with the induction of apoptosis. nih.gov Flavonoids can also trigger apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways can be influenced by flavonoids. jbtr.or.kr

In addition to inducing apoptosis, flavonoids can inhibit cell proliferation. researchgate.netnih.gov This can be achieved by causing cell cycle arrest at different phases, such as G2/M. nih.gov The regulation of cell cycle-related proteins, like p21, can also be affected by flavonoids. nih.gov For example, 2'-hydroxyflavanone (2HF) has been shown to suppress the proliferation of certain cancer cells. researchgate.net

Interaction with Molecular Targets

The biological effects of this compound are mediated through its interaction with various molecular targets within the cell. These interactions can either inhibit or activate the function of these targets, leading to the modulation of cellular pathways.

One of the key mechanisms of action for flavonoids is the modulation of enzyme activity. They have been shown to interact with a wide array of enzymes, including those involved in inflammation and metabolic processes. Furthermore, flavonoids can bind to the ATP-binding sites of numerous proteins, including protein kinases like Protein Kinase A and Protein Kinase C, which explains their broad inhibitory effects on these signaling molecules. nih.gov

Flavonoids can also interact with other important cellular components. For instance, they have been reported to interact with topoisomerases and mitochondrial ATPase. nih.gov The ability of flavonoids to repress molecular targets that stimulate proliferation, inflammation, and invasion, while inducing pro-apoptotic pathways, underscores their potential as modulators of cellular function. researchgate.net The interaction of flavonoids with specific molecular targets is a critical area of research for understanding their diverse biological activities. researchgate.net

Enzyme-Ligand Binding Modes

This compound serves as a crucial precursor and substrate in the biosynthesis of other flavonoids, interacting with a variety of enzymes. nih.gov These enzymes recognize the specific stereochemistry and structure of the flavanone (B1672756) core, catalyzing transformations that lead to a diverse array of flavonoid compounds. nih.gov The binding of this compound to these enzymes is a key determinant of its metabolic fate and subsequent biological function.

Two primary enzyme families that utilize this compound as a substrate are the 2-oxoglutarate-dependent dioxygenases (2-ODDs) and cytochrome P450 enzymes. nih.govoup.com Within the 2-ODD family, enzymes like Flavanone 3β-hydroxylase (F3H) and Flavone (B191248) synthase I (FNS I) catalyze distinct reactions. nih.gov F3H hydroxylates this compound at the C-3β position to produce (2R,3R)-dihydroflavonols. nih.gov In contrast, FNS I introduces a double bond between carbons 2 and 3 of the heterocyclic C ring, converting this compound into a flavone. nih.gov

Another class of enzymes, Flavone synthase II (FNS II), are cytochrome P450-dependent monooxygenases that also convert flavanones to flavones. oup.commdpi.com The reaction mechanism is thought to proceed via a 2-hydroxyflavanone (B13135356) intermediate, which then dehydrates to form the flavone. oup.com For instance, FNS II from Glycyrrhiza echinata (licorice) can convert (2S)-naringenin into apigenin. oup.com The binding and activity of these enzymes are fundamental to the chemical evolution and diversity of flavonoids in plants. nih.gov

Table 1: Enzyme Interactions with this compound as a Substrate

Enzyme Enzyme Class Substrate Example Product Example Catalytic Action Reference
Flavanone 3β-hydroxylase (F3H) 2-oxoglutarate-dependent dioxygenase (2-ODD) This compound (e.g., Naringenin) (2R,3R)-Dihydroflavonol (e.g., Dihydrokaempferol) Hydroxylation at C-3β position nih.gov
Flavone synthase I (FNS I) 2-oxoglutarate-dependent dioxygenase (2-ODD) This compound (e.g., Naringenin) Flavone (e.g., Apigenin) Desaturation (forms C2-C3 double bond) nih.gov
Flavone synthase II (FNS II) Cytochrome P450 monooxygenase This compound (e.g., Naringenin) Flavone (e.g., Apigenin) Hydroxylation at C-2 followed by dehydration oup.commdpi.com
Flavanone 2-hydroxylase (F2H) Cytochrome P450 monooxygenase This compound (e.g., Liquiritigenin) 2-Hydroxyflavanone (e.g., Licodione) Hydroxylation at C-2 oup.commdpi.com

DNA Binding and Intercalation Mechanisms

While direct studies on the DNA binding of this compound are limited, research on the broader class of flavonoids, particularly its oxidized derivatives known as flavones, provides significant insights into potential interaction mechanisms. Flavones possess a planar structure conducive to interacting with the DNA double helix. rsc.org These interactions can occur through several modes, most notably intercalation and groove binding. rsc.orgresearchgate.net

Intercalation involves the insertion of the planar aromatic rings of the flavonoid molecule between the base pairs of the DNA strand. rsc.orgnih.gov This mode of binding is often supported by spectroscopic data showing hypochromism and by experiments where the flavonoid displaces known DNA intercalators like ethidium (B1194527) bromide. rsc.orgnih.gov Studies on flavones such as baicalein (B1667712) and chrysin (B1683763) have suggested a partial intercalation mechanism with calf thymus DNA. rsc.org Molecular docking analyses have further indicated that some flavone compounds preferentially intercalate in AT-rich regions of the DNA sequence. researchgate.net

Alternatively, flavonoids can bind to the minor or major grooves of the DNA helix. researchgate.net This interaction is typically driven by hydrogen bonding and van der Waals forces between the ligand and the edges of the DNA base pairs. The absence of a charge on many flavone molecules suggests that electrostatic interactions are not the primary driving force for binding. rsc.org The specific mechanism, whether intercalation or groove binding, is dictated by the precise structure of the flavone derivative. rsc.orgresearchgate.net For example, a study on the flavone derivative riviciclib (B45974) indicated that it intercalates into the DNA duplex, forming hydrogen bonds with the sugar-phosphate backbone and interacting with guanine, adenine, and thymine (B56734) nucleobases. sci-hub.se

Modulation of Gut-Brain Axis Components

Emerging evidence highlights the role of flavanones in modulating the gut-brain axis, a complex bidirectional communication network connecting the gastrointestinal tract and the central nervous system. nih.govresearchgate.netmdpi.com Flavanones like naringenin (B18129) and hesperidin (B1673128) can influence the composition and function of the gut microbiota. nih.govresearchgate.net This modulation is a key mechanism through which these compounds may exert their neuroprotective and cognitive benefits. researchgate.net

The gut microbiota plays a pivotal role in regulating the gut-brain axis by producing a wide array of metabolites, including short-chain fatty acids (SCFAs) and neurotransmitters. researchgate.net Flavonoids can act as substrates for gut bacteria, promoting the growth of beneficial species while inhibiting potential pathogens. frontiersin.orgnih.gov This selective pressure can alter the microbial landscape, leading to an increase in the production of beneficial metabolites that influence brain health. nih.gov For instance, increased levels of SCFAs have been associated with maintaining the integrity of the blood-brain barrier and reducing neuroinflammation. frontiersin.org

Structure Activity Relationships Sar of 2s Flavanone and Its Derivatives

Influence of Stereochemistry on Biological Activity

The biological activities of flavanones are profoundly influenced by their stereochemistry, with the three-dimensional arrangement of atoms playing a pivotal role in their interaction with biological targets. uva.es Flavanones possess a chiral center at the C-2 position of the C-ring, leading to the existence of (2S) and (2R) enantiomers. The "(2S)" designation is crucial for the compound's biological activity and its interactions with enzymes or receptors. ontosight.aiontosight.ai

Naturally occurring flavanones predominantly exist in the (2S) configuration. This stereoselectivity is a result of their biosynthesis, which involves the enzyme-catalyzed cyclization of chalcones. For instance, chalcone (B49325) isomerase (CHI) facilitates a highly efficient and stereoselective cyclization to produce (2S)-flavanones.

Research has demonstrated that this stereochemical specificity is not trivial. Differences in bioactivity and pharmacodynamic processes have been observed between the enantiomers of flavanones like hesperetin (B1673127) and pinostrobin. uva.es Studies on flavanols, a closely related flavonoid subclass, further underscore the importance of stereochemistry. In one study, various stereoisomers of flavanols were tested for their vasodilatory activity, and only (-)-epicatechin, which has a specific stereochemical configuration, was found to mediate a significant arterial dilation response. researchgate.netnih.gov This effect was independent of the compound's antioxidant properties, highlighting that the biological effects are often tied to specific stereochemical interactions with cellular targets. researchgate.netnih.gov The stereochemical configuration has a significant impact on the uptake and metabolism of these compounds in the human body. nih.gov Consequently, the biological potential associated with flavanone-containing products is intrinsically linked to the specific stereochemical form of the ingested compounds. researchgate.netnih.gov

Impact of Substitution Patterns on Pharmacological Effects

The pharmacological profile of (2S)-flavanone is heavily modulated by the substitution patterns on its A and B rings. The presence, number, and position of various functional groups can dramatically alter a compound's activity. mdpi.com

Hydroxyl and Methoxyl Group Positions

The placement of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the flavanone (B1672756) skeleton is a critical determinant of biological activity, particularly for antioxidant effects. hilarispublisher.com Generally, a higher degree of hydroxylation is associated with increased antioxidant activity. hilarispublisher.comjapsonline.com However, the specific positioning of these groups often proves more significant than their total number. mdpi.com

For instance, the presence of hydroxyl groups at the C-7 position of the A-ring and the C-4' position of the B-ring appears to be crucial for various biological activities. japsonline.commdpi.commdpi.com Research on flavanones' ability to inhibit acetylcholinesterase (AChE) revealed that the presence of free hydroxyl groups on both the A and B rings is important for activity. mdpi.com Specifically, a flavanone with hydroxyl groups at C-7 and C-4' showed activity, whereas derivatives lacking a free hydroxyl group in one of the rings did not. mdpi.com

Conversely, the methylation of hydroxyl groups often leads to a reduction in certain activities. The O-methylation at the C-5 position, for example, has been shown to weaken the radical scavenging ability of flavanones. japsonline.com In studies comparing the antiproliferative activity of methoxylated and hydroxylated flavones, it was found that methylation of the 3',4'-dihydroxy groups drastically reduced activity. iiarjournals.org The relative position of hydroxyl and methoxyl groups is also a key factor; one study demonstrated that the specific arrangement of these groups was more influential on antioxidant activity than the total number of hydroxyl groups present. mdpi.com

Table 1: Influence of Hydroxyl and Methoxyl Group Positioning on Flavanone Activity
Substitution PatternObserved EffectActivity TypeKey Findings
Increased number of -OH groupsIncreased activityAntioxidantGenerally, a higher degree of hydroxylation enhances antioxidant potential. hilarispublisher.comjapsonline.com
-OH groups at C-7 and C-4'Crucial for activityEnzyme Inhibition (AChE)Free hydroxyl groups in both A and B rings are important for acetylcholinesterase inhibition. mdpi.com
O-methylation at C-5Decreased activityAntioxidantMethylation at the C-5 position weakens radical scavenging ability. japsonline.com
Methylation of 3',4'-dihydroxy groupsDrastically reduced activityAntiproliferativeThe 3',4'-dihydroxy moiety is important for antiproliferative effects. iiarjournals.org
-OH vs. -OCH₃ relative positionMore important than the number of -OH groupsAntioxidantThe specific arrangement of substituents can be more critical than their quantity. mdpi.com

Prenyl Side Chain Incorporations

The addition of prenyl groups—isoprenoid side chains—to the flavanone skeleton is a significant structural modification that often enhances biological activity. tandfonline.comtandfonline.com This process, known as prenylation, increases the lipophilicity of the flavonoid, which can lead to a higher affinity for cell membranes and improved interaction with biological targets. tandfonline.comtandfonline.com

Prenylated flavanones have demonstrated enhanced antibacterial, anti-inflammatory, antioxidant, and cytotoxic activities compared to their non-prenylated counterparts. tandfonline.com The position of the prenyl group on the flavanone core is crucial. For instance, an enzymatic study on flavanone prenylation found that a hydroxyl group at the C7 position of the A-ring was a uniform requirement for the catalytically competent substrates. mdpi.com

Research has also indicated that the location of the prenyl sidechain can influence specific activities. For example, the presence of a prenyl sidechain at the C-3 position of prenylated flavones was reported to increase their antitumor activity against a murine leukemia cell line. mdpi.com This highlights that the introduction of a lipophilic prenyl moiety at specific positions can significantly boost the therapeutic potential of the flavanone scaffold. tandfonline.commdpi.com

Table 2: Effects of Prenyl Side Chain Incorporation on Flavanone Activity
ModificationObserved EffectMechanismImpacted Activities
Addition of Prenyl GroupEnhanced biological activityIncreases lipophilicity and affinity for cell membranes. tandfonline.comtandfonline.comAntibacterial, Anti-inflammatory, Antioxidant, Cytotoxic. tandfonline.com
C7-OH Group RequirementEssential for enzymatic prenylationThe C7-OH group is a key recognition site for prenyltransferase enzymes. mdpi.comBiosynthesis of prenylated flavanones. mdpi.com
Prenylation at C-3 PositionElevated antitumor activitySpecific positional attachment enhances interaction with cancer-related targets. mdpi.comCytotoxicity against leukemia cells. mdpi.com

Chromene Moiety Influence on Activity

The incorporation of a chromene ring into the flavanone structure has emerged as a promising strategy for developing new therapeutic agents. aphrc.org This fusion of a flavanone with a chromene motif creates hybrid molecules that exhibit significant biological properties, including potent antimicrobial and cytotoxic effects. mdpi.comaphrc.org

Studies have shown that flavanones containing a chromene moiety possess substantial efficacy against various bacterial strains, in some cases outperforming standard reference drugs. aphrc.org Furthermore, these compounds have demonstrated notable cytotoxicity against human carcinoma cell lines, indicating their potential as anticancer agents. aphrc.org

A key finding in the structure-activity relationship of these hybrids is the enhanced inhibitory activity against certain enzymes. For example, research on xanthine (B1682287) oxidase (XO) inhibitors revealed that the presence of a chromene moiety in the A-ring of a flavanone significantly boosts its inhibitory activity compared to related prenylated flavanones that lack this feature. nih.govfrontiersin.org The combination of a chromene ring with other substituents, such as hydroxyl and prenyl groups on the B-ring, was found to be crucial for this enhanced potency. nih.gov This suggests that the rigid, fused ring system of the chromene-flavanone hybrid provides a favorable conformation for binding to biological targets.

Table 3: Influence of Chromene Moiety on Flavanone Activity
Structural FeatureObserved EffectActivity TypeKey Findings
Incorporation of Chromene MoietyPromising biological propertiesAntimicrobial, CytotoxicHybrid compounds show efficacy against human pathogens and cancer cell lines. mdpi.comaphrc.org
Chromene Moiety in A-ringEnhanced enzyme inhibitionXanthine Oxidase (XO) InhibitionSignificantly more potent than prenylated flavanones without the chromene ring. nih.govfrontiersin.org
Chromene combined with other substituentsCrucial for high potencyXanthine Oxidase (XO) InhibitionThe combination with -OH and prenyl groups on the B-ring is key for enhanced activity. nih.gov

Sugar Moiety and Glycosidic Linkage Effects

Glycosylation, the attachment of a sugar moiety to the flavanone core, significantly influences the pharmacological properties of these compounds. ontosight.ai The presence of a sugar molecule can affect a flavanone's solubility, stability, bioavailability, and its interaction with biological targets. ontosight.aiontosight.ai

A notable example is the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. Studies have shown that flavanones with attached sugar moieties exhibit higher inhibitory activity against BACE1 compared to their aglycone (non-sugar-containing) counterparts. researchgate.netnih.govnih.gov

Furthermore, the specifics of the glycosylation matter. The number of sugar moieties and the position of the glycosidic linkage can also affect the inhibitory activity. researchgate.netnih.govnih.gov For instance, in a study comparing naringenin (B18129) and its glycosides (prunin, poncirin, and didymin), it was found that the glycosylated forms had promising inhibitory activity against enzymes relevant to Alzheimer's disease. x-mol.net The structure-activity relationship suggested that the glycosylation of naringenin, including the type of sugar and the linkage position, was closely associated with its anti-Alzheimer's potential. x-mol.net

Table 4: Effects of Sugar Moiety and Glycosidic Linkage on Flavanone Activity
ModificationObserved EffectActivity TypeKey Findings
Presence of Sugar MoietyHigher inhibitory activityBACE1 Enzyme InhibitionFlavanone glycosides are more potent BACE1 inhibitors than their aglycones. researchgate.netnih.govnih.gov
Number of Sugar MoietiesAffects inhibitory activityBACE1 Enzyme InhibitionThe quantity of attached sugars can modulate the level of inhibition. researchgate.netnih.govnih.gov
Position of Glycosidic LinkageAffects inhibitory activityBACE1 Enzyme Inhibition / Anti-Alzheimer's potentialThe attachment point of the sugar is a key determinant of biological activity. researchgate.netnih.govnih.govx-mol.net
Glycosylation in generalModifies physicochemical propertiesGeneral BioactivityAffects solubility, stability, and bioavailability of the flavanone. ontosight.aiontosight.ai

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for investigating the structure-activity relationships of flavonoids. mdpi.com A variety of computational methodologies are employed to model, predict, and rationalize the biological activities of this compound and its derivatives, providing valuable insights that guide the synthesis of new and more potent compounds. ijprajournal.comanalchemres.org

Quantitative Structure-Activity Relationship (QSAR) studies are widely used to correlate the structural features of flavonoids with their biological activities. jst.go.jp These studies can be two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR). 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. analchemres.orgresearchgate.netrsc.org They can be used to build pharmacophore models that highlight the key steric, electrostatic, and hydrophobic features required for activity, thereby explaining the structure-activity relationship and guiding the design of new compounds with potentially higher activity. analchemres.orgresearchgate.netrsc.org

Molecular docking is another crucial computational technique. It simulates the binding of a ligand (the flavanone derivative) to the active site of a biological target, such as an enzyme or receptor. japsonline.comaphrc.org Docking studies can predict the preferred binding mode and affinity, helping to explain why certain substitutions enhance activity. For example, docking has shown that for BACE1 inhibitors, the A-ring of the flavanone is involved in hydrogen bonding, while the B-ring engages in van der Waals interactions. researchgate.netnih.gov

Other computational approaches include Density Functional Theory (DFT) calculations, which are used to investigate the electronic properties and conformational analysis of flavonoid structures. acs.org These methods, along with molecular dynamics simulations, provide a detailed picture of the molecular interactions and stability of flavonoid-protein complexes, complementing experimental findings and accelerating the discovery of new therapeutic agents. frontiersin.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how this compound and its derivatives interact with protein targets at a molecular level, providing insights into the structural basis for their biological activities.

Docking studies have been employed to investigate the interactions of flavanones with a variety of protein targets implicated in different diseases. For instance, derivatives of flavanone have been docked against the PI3K-Akt pathway, which is a crucial target in cancer research, to identify potential inhibitors. bohrium.comnih.govresearchgate.net These in silico analyses help in screening libraries of flavanone derivatives and prioritizing compounds for further synthesis and biological evaluation. nih.gov Modifications at the B-ring of the flavanone structure have been explored to potentially enhance stability and maintain anticancer activity. researchgate.net

In the context of inflammation, the enzyme 5-lipoxygenase (5-hLOX) is a key target. Docking studies of (–)-(2S)-5,3',4'-trihydroxy-7-methoxyflavanone with 5-hLOX revealed its location within the binding site, close to the catalytic iron, consistent with a competitive inhibition mechanism. frontiersin.org The binding energy was calculated to be -1.53 kcal/mol. frontiersin.org This interaction was stabilized by a hydrogen bond between the 3'-OH group of the flavanone and the ASN425 residue of the enzyme, as well as hydrophobic interactions between the aromatic rings and residues like PHE, ILE, and LEU. frontiersin.org This highlights the importance of the catechol group in the B-ring for potent inhibition. frontiersin.org Similarly, flavanone has been shown to interact robustly with key residues TYR 385 and SER 530 of the cyclooxygenase-2 (COX-2) enzyme, another important mediator of inflammation. physchemres.org

Another significant target is xanthine oxidase (XO), an enzyme involved in hyperuricemia and gout. Molecular docking of chromene flavanones isolated from Dalea boliviana showed strong binding affinities within the active site of XO. nih.govfrontiersin.org Specifically, (2S) 5,2′-dihydroxy-6″,6″-dimethylchromeno-(7,8:2″,3″)-flavanone and (2S) 5,2′-dihydroxy-6″,6″-dimethylchromeno-(7,8:2″,3″)-3′-prenylflavanone displayed potent inhibition. nih.govfrontiersin.org The docking studies revealed binding energies of -6.1687 kcal/mol and -6.7820 kcal/mol, respectively. nih.govfrontiersin.org The stability of these complexes was attributed to π–π stacking interactions with the Phe914 residue and hydrogen bonding with residues such as Leu873 and Leu1014. nih.govfrontiersin.org These findings underscore that a chromene moiety on the A-ring, combined with hydroxyl and prenyl groups on the B-ring, is crucial for enhancing inhibitory activity. frontiersin.org

Furthermore, flavone (B191248) and flavanone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease treatment. vjs.ac.vnvjs.ac.vn Molecular docking was used to clarify the experimental results and determine the binding modes of the most promising derivatives, revealing how new functional groups could significantly improve inhibitory potency compared to parent compounds like quercetin. vjs.ac.vn

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions. These methods are used to calculate optimized geometries, electronic structures, and various molecular descriptors that help in rationalizing and predicting the biological activity of this compound and its derivatives.

DFT studies have been instrumental in characterizing the structural and electronic properties of flavanones. For a series of flavanone Schiff bases, calculations at the DFT(B3LYP)/6-31+G(d,p) level indicated that the (2S)-enantiomers are energetically more stable (by 2–3 kcal/mol) than the corresponding (2R)-enantiomers. mdpi.com The same study calculated quantum chemical descriptors and found that one derivative, FTSC, had the lowest HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, suggesting it is the most chemically reactive among the compounds studied. mdpi.com

The influence of substituents on the electronic properties and potential anti-radical activity of flavanones has also been analyzed using quantum chemical methods. Semi-empirical methods like PM7 have been used to calculate Mulliken charges, bond numbers, and unsaturation indices. eco-vector.comvietnamjournal.ru These calculations revealed that heterocyclization of a chalcone to a 7-hydroxyflavanone (B191499) alters the Mulliken charges on the carbon atoms of the core structure. eco-vector.com For instance, in 7-hydroxyflavanone derivatives, the C-1 atom is characterized by a low bond number value, which can be correlated with its reactivity. eco-vector.com

Quantum chemical analysis has also shed light on the intermolecular interactions of flavanones. In a study of the inclusion complexation between flavanones (like naringenin and hesperetin) and cyclodextrins, analysis of the HOMO showed that the B ring of the flavanones is most likely involved in forming stabilizing hydrogen bonds within the cyclodextrin (B1172386) cavity. researchgate.netnih.gov

Furthermore, DFT calculations have been successfully used to predict and interpret complex spectroscopic data. For this compound and its deuterated analogues, DFT was used to accurately predict their vibrational circular dichroism (VCD) spectra. nih.gov This not only helps in the absolute configuration assignment of chiral flavanones but also demonstrates the significant influence of subtle isotopic labeling on the chiroptical properties of the molecule. nih.gov Theoretical studies using DFT/B3LYP have also been applied to understand reaction mechanisms, such as the hydrogenation of flavones to flavanones, explaining the stereoselectivity of the resulting products. orientjchem.org

Metabolism and Bioavailability of 2s Flavanone

Metabolic Transformations Upon Ingestion

The journey of (2S)-flavanones through the gastrointestinal tract involves a series of complex metabolic events, beginning with their initial form as glycosides (bound to a sugar molecule) and continuing through enzymatic and microbial actions in the intestine and subsequent processing in the liver. sums.ac.irnih.gov

In nature, flavanones typically exist as glycosides, such as narirutin (B1676964) and hesperidin (B1673128) found in oranges. cambridge.org For the flavanone (B1672756) aglycone (the non-sugar part) to be absorbed, the sugar moiety must first be cleaved. This process, known as hydrolysis, is initiated in the intestines. sums.ac.ir While some flavonoid glycosides can be hydrolyzed by enzymes in the small intestine, many, particularly those with rhamnose-glucose sugar attachments like hesperidin, pass to the colon. nih.govresearchgate.net In the colon, the gut microbiota, a complex community of microorganisms, plays a crucial role. These microbes produce a wide array of enzymes, such as β-glucosidases and rhamnosidases, that efficiently hydrolyze the glycosidic bonds, releasing the (2S)-flavanone aglycone (e.g., hesperetin (B1673127) from hesperidin). nih.govsci-hub.se

Once the aglycone is released, it is subjected to further extensive biotransformation by the gut microbiota. nih.govnih.gov These microbial reactions significantly alter the structure of the this compound. Key transformations include the cleavage of the C-ring, which breaks down the core flavonoid structure into smaller phenolic acids and aromatic compounds. nih.govresearchgate.net Other common microbial reactions are hydroxylation, dehydroxylation, demethylation, and hydrogenation. nih.gov For instance, the fungus Aspergillus alliaceus can cyclize chalcones into flavanones and also perform O-demethylation and hydroxylation. acs.org Similarly, various fungal strains can transform 6-hydroxyflavanone (B191495) through hydroxylation, C-ring cleavage, and reduction of the carbonyl group. jst.go.jp These resulting metabolites are often smaller, more polar molecules that can be more readily absorbed into the bloodstream. researchgate.net

Table 1: Key Microbial Biotransformation Reactions of Flavanones
Reaction TypeDescriptionExample Microorganism/Enzyme SourceResulting Products
Deglycosylation (Hydrolysis)Cleavage of sugar moieties from flavonoid glycosides to release the aglycone. nih.govsci-hub.seGut microbiota (e.g., producing β-glucosidase, rhamnosidase), Snailase. nih.govresearchgate.netFlavanone aglycones (e.g., Hesperetin, Naringenin). sci-hub.se
C-Ring CleavageFission of the central heterocyclic ring of the flavanone structure. nih.govGut microbiota. researchgate.netPhenolic acids, aromatic compounds. researchgate.net
HydroxylationAddition of hydroxyl (-OH) groups to the flavonoid structure, often at the C-5, C-6, and C-4' positions. nih.govAspergillus, Cunninghamella, Penicillium species. nih.govHydroxylated flavanones. nih.gov
O-DemethylationRemoval of a methyl group from a methoxy (B1213986) group, typically at the C-7 and C-4' positions. nih.govAspergillus alliaceus. acs.orgDemethylated flavanones. nih.gov
Carbonyl ReductionReduction of the ketone group at the C-4 position of the flavanone. nih.govMucor ramannianus. jst.go.jpFlavan-4-ols. wur.nl

After absorption from the intestine, the this compound aglycones and their microbially-derived metabolites are transported via the portal vein to the liver, the primary site for xenobiotic metabolism. nih.govmdpi.com In the liver, these compounds undergo Phase I and Phase II metabolic reactions to increase their water solubility and facilitate their excretion from the body. nih.govresearchgate.net

Phase I metabolism involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. mdpi.com For flavanones, this can include the introduction of hydroxyl groups onto the aromatic rings. wur.nlsemanticscholar.org For example, studies with the flavanone sakuranetin (B8019584) in human liver microsomes showed that its metabolism involves B-ring hydroxylation and 5-O-demethylation, converting it into naringenin (B18129) and eriodictyol (B191197), respectively. semanticscholar.org

Following Phase I, or often directly, the flavanones and their metabolites undergo Phase II conjugation reactions. nih.gov This is the most significant metabolic pathway for flavonoids in the liver. semanticscholar.org The primary conjugation reactions are glucuronidation (addition of glucuronic acid), sulfation (addition of a sulfate (B86663) group), and methylation (addition of a methyl group). mdpi.comnih.gov These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferases (COMTs), respectively. nih.gov Glucuronidation and sulfation dramatically increase the water solubility of the compounds, preparing them for excretion via urine or bile. researchgate.net Methylation, particularly of catechol structures (adjacent hydroxyl groups on the B-ring), can also occur. wur.nl These conjugated metabolites are the predominant forms of flavonoids found in circulating blood plasma. nih.govsemanticscholar.org

Table 2: Hepatic Metabolism of (2S)-Flavanones
Metabolic PhaseKey EnzymesReaction TypeEffect on Flavanone Structure
Phase ICytochrome P450 (CYP) enzymes. mdpi.comHydroxylationAdds hydroxyl (-OH) groups to the aromatic rings. semanticscholar.org
O-DemethylationRemoves methyl (-CH3) groups from methoxy substituents. semanticscholar.org
Phase IIUDP-glucuronosyltransferases (UGTs). nih.govGlucuronidationAdds glucuronic acid to hydroxyl groups. semanticscholar.org
Sulfotransferases (SULTs). nih.govSulfationAdds a sulfate group to hydroxyl groups. nih.gov
Catechol-O-methyltransferases (COMTs). nih.govMethylationAdds a methyl group to hydroxyl groups, particularly on the B-ring. wur.nl

Enzymatic Hydrolysis and Microbial Biotransformation

Influence on Gut Microbiota Composition

The relationship between flavanones and gut microbiota is bidirectional; not only do microbes metabolize flavanones, but flavanones and their metabolites can also influence the composition and activity of the gut microbial community. researchgate.netfrontiersin.org By acting as substrates, flavanones can promote the growth of beneficial bacteria. frontiersin.org For example, some studies suggest that flavonoids can encourage the proliferation of beneficial genera such as Bifidobacterium and Lactobacillus. nih.gov

However, the effects can be complex. A study investigating the impact of naringenin and hesperetin on various human intestinal bacteria found that high concentrations of these flavanones could inhibit the growth of some beneficial species, suggesting the interaction is dose-dependent. nih.gov Another in vitro study showed that while hesperidin could increase the Lactobacillus/Enterococcus ratio, it also inhibited Bifidobacterium adolescentis and Bifidobacterium bifidum. frontiersin.org Flavanones can also influence the production of short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate (B1210297) by the gut microbiota. frontiersin.orgfrontiersin.org These SCFAs are important energy sources for intestinal cells and play a role in maintaining gut health. frontiersin.org Therefore, by modulating the gut microbiota, (2S)-flavanones can indirectly exert systemic health effects. nih.gov

Table 3: Reported Effects of Flavanones on Gut Bacteria
FlavanoneBacterial Genus/SpeciesObserved EffectReference
HesperidinLactobacillus/Enterococcus ratioIncreased frontiersin.org
HesperidinClostridium coccoides/Eubacterium rectale ratioDecreased frontiersin.org
HesperidinBifidobacterium adolescentis, Bifidobacterium bifidumInhibited frontiersin.org
NaringeninBifidobacterium catenulatum, Lactobacillus sp.Inhibited at high concentrations nih.gov
Baicalin (a flavone)Bifidobacterium, RuminococcaceaeIncreased abundance frontiersin.org

Strategies for Enhancing Bioavailability

A significant challenge with flavonoids, including (2S)-flavanones, is their generally low bioavailability, which can limit their potential health benefits. mdpi.comnih.gov Extensive metabolism in the intestine and liver, coupled with poor water solubility for some aglycones, means that only a small fraction of the ingested amount reaches the systemic circulation in its original form. sums.ac.ir Consequently, researchers are exploring various strategies to enhance their bioavailability. nih.govresearchgate.net

One of the most promising strategies to improve bioavailability is the chemical modification of the flavonoid structure. researchgate.netrsc.org Alterations such as methylation, glycosylation, or acylation can change the physicochemical properties of the molecule to improve its absorption and metabolic stability. researchgate.net

Methylation, which involves the addition of a methyl (-CH3) group to one or more of the hydroxyl (-OH) groups on the flavanone rings, has been shown to be particularly effective. researchgate.net This modification increases the lipophilicity (fat-solubility) of the flavonoid, which can enhance its ability to pass through the lipid membranes of intestinal cells. rsc.orgresearchgate.net Furthermore, methylation can protect the hydroxyl groups from undergoing extensive Phase II conjugation reactions (especially glucuronidation and sulfation) in the liver. researchgate.net This increased metabolic stability means the compound can persist longer in the bloodstream, potentially increasing its chances of reaching target tissues. researchgate.net Research has demonstrated that methylated flavonoids exhibit dramatically increased metabolic stability and membrane transport, leading to facilitated absorption and significantly higher oral bioavailability compared to their unmethylated parent compounds. researchgate.netresearchgate.net

Table 4: Comparison of this compound and its Methylated Derivative
PropertyThis compound (Parent Compound)Methylated this compound
LipophilicityLowerHigher. rsc.org
Susceptibility to Phase II MetabolismHigh (undergoes rapid glucuronidation/sulfation). nih.govLower (methyl group protects hydroxyls from conjugation). researchgate.net
Membrane PermeabilityLowerEnhanced. researchgate.net
Oral BioavailabilityLow. mdpi.comHighly increased. researchgate.net

Preclinical Investigations of 2s Flavanone and Its Analogs

In Vitro Efficacy Studies

Cell-Based Assays for Biological Activities

The biological activities of (2S)-Flavanone and its analogs have been investigated in various cell-based assays, revealing their potential in anticancer and antibacterial applications.

One study focused on the anticancer properties of this compound analogs, specifically 3-benzylideneflavanones and their derivatives, against a panel of five human colon cancer cell lines. mdpi.com Among the tested compounds, derivative 1 demonstrated the most potent antiproliferative activity, with IC50 values in the low micromolar range (8–20 µM), comparable to the well-known chemotherapy drug cisplatin. mdpi.com Compounds 3 and 5 also showed notable, albeit weaker, antiproliferative effects. mdpi.com The study suggested that the anticancer mechanism of these derivatives is linked to their ability to induce oxidative stress in cancer cells. mdpi.com

Another investigation explored the cytotoxic effects of (–)-(2S)-5,3',4'-trihydroxy-7-methoxyflavanone (2 ) and its synthetic analogs. nih.gov Flavanone (B1672756) 2 exhibited selective cytotoxic effects against B16-F10 melanoma cells with an IC50 value of 8.07 ± 1.61 µM. nih.gov Furthermore, this compound showed moderate inhibitory activity against the methicillin-resistant strain S. aureus MRSA 97-77, with a minimum inhibitory concentration (MIC) of 50 µg/ml. nih.gov

In the context of antitumor activity, a study synthesized analogs of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone (I ) and evaluated their effects on various cancer cell lines. koreascience.kr Compound III , an analog of I , showed 2 to 7 times stronger activity against L1210, K562, and A549 cancer cell lines compared to the parent compound. koreascience.kr

The anti-inflammatory potential of a mix of citrus flavanones was assessed using a Caco-2 cell-based model. mdpi.com This mixture demonstrated significant anti-inflammatory activity, suggesting a synergistic effect of the combined flavanones. mdpi.com

A study on flavone (B191248) analogs and their combination with gallic acid revealed their anticancer potential against HeLa and CaCo-2 cancer cell lines. scielo.br Some of the synthesized compounds displayed moderate to potent anticancer activity against CaCo-2 cells. scielo.br Specifically, compound 3 was identified as having the most potent anticancer activity with an IC50 of 30.8057 μg/mL. scielo.br

The antiproliferative effects of (-)-pseudosemiglabrin, a flavanone isolated from Tephrosia apollinea, were evaluated against nine cancer cell lines. plos.org The compound showed a dose-dependent inhibitory effect on most of the tested cell lines, with significant activity against leukemia, prostate, and breast cancer cells. plos.org The mechanism of cytotoxicity was identified as proapoptotic. plos.org

The following table summarizes the in vitro biological activities of selected this compound analogs.

Compound/AnalogCell Line(s)Biological ActivityKey Findings
Derivative 1 (3-benzylideneflavanone)Human colon cancer cell linesAnticancerIC50 values of 8–20 µM, comparable to cisplatin. mdpi.com
(–)-(2S)-5,3',4'-trihydroxy-7-methoxyflavanone (2) B16-F10 melanoma, S. aureus MRSA 97-77Anticancer, AntibacterialIC50 of 8.07 µM against B16-F10; MIC of 50 µg/ml against MRSA. nih.gov
Compound III L1210, K562, A549Antitumor2-7 times stronger activity than the parent compound. koreascience.kr
Flavanone Mix Caco-2Anti-inflammatorySynergistic anti-inflammatory effects. mdpi.com
Compound 3 (Flavone-gallic acid derivative)CaCo-2AnticancerIC50 of 30.8057 μg/mL. scielo.br
(-)-Pseudosemiglabrin Leukemia, Prostate, Breast cancer cell linesAnticancerSignificant dose-dependent inhibition; proapoptotic mechanism. plos.org

Enzyme Inhibition Assays

This compound and its derivatives have been evaluated for their inhibitory effects on various enzymes, highlighting their potential as therapeutic agents for a range of conditions.

In the context of inflammation, (–)-(2S)-5,3',4'-trihydroxy-7-methoxyflavanone (2 ) demonstrated potent and selective inhibition of 5-human lipoxygenase (5-hLOX), a key enzyme in the inflammatory pathway. nih.govfrontiersin.org This compound was found to be a competitive inhibitor of 5-hLOX with a Ki of 0.05 µM. frontiersin.org In contrast, (–)-(2S)-5,4'-dihydroxy-7-methoxyflavanone (1 ) exhibited non-competitive inhibition with a much higher Ki of 4.71 µM. frontiersin.org

A study on chromene flavanones isolated from Dalea boliviana revealed potent inhibition of xanthine (B1682287) oxidase (XO), an enzyme implicated in gout and hyperuricemia. frontiersin.org Specifically, (2S) 5,2′-dihydroxy-6″,6″-dimethylchromeno-(7,8:2″,3″)-flavanone (1 ) and (2S) 5,2′-dihydroxy-6″,6″-dimethylchromeno-(7,8:2″,3″)-3′-prenylflavanone (2 ) exhibited IC50 values in the nanomolar range (0.5 ± 0.01 nM and 1.7 ± 0.46 nM, respectively), which were significantly more potent than the reference inhibitor allopurinol (B61711) (IC50 = 247 ± 4 nM). frontiersin.org

The inhibitory activity of flavone analogs against cyclooxygenase (COX) enzymes has also been investigated. One study found that a synthesized flavone derivative, compound 4 , selectively inhibited COX-2 with an IC50 of 6.02 ± 0.33 µg/mL, showing approximately 6-fold more selectivity for COX-2 over COX-1. scielo.br

Dihydroflavonol and flavone analogs from Artocarpus elasticus were identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity. acs.org The most potent inhibitor was a dihydroflavonol analog, compound 1 , with an IC50 value of 0.17 μM. acs.org Stereochemistry was found to be crucial, with the trans-confirmation of this compound being 13-fold more effective than the cis isomer. acs.org

This compound 3-hydroxylase from Petunia hybrida was shown to catalyze the conversion of (2S)-naringenin to (2R,3R)-dihydrokaempferol. nih.gov The enzyme has apparent Michaelis constants (Km) for (2S)-naringenin and (2S)-eriodictyol of 5.6 µM and 12 µM, respectively. nih.gov

The inhibitory potential of flavanone glucosides against urease and α-glucosidase has also been reported. researchgate.net

The following table summarizes the enzyme inhibition activities of selected this compound analogs.

Compound/AnalogEnzymeInhibition Data
(–)-(2S)-5,3',4'-trihydroxy-7-methoxyflavanone (2) 5-hLOXCompetitive inhibitor, Ki = 0.05 µM. frontiersin.org
(2S) 5,2′-dihydroxy-6″,6″-dimethylchromeno-(7,8:2″,3″)-flavanone (1) Xanthine OxidaseIC50 = 0.5 ± 0.01 nM. frontiersin.org
(2S) 5,2′-dihydroxy-6″,6″-dimethylchromeno-(7,8:2″,3″)-3′-prenylflavanone (2) Xanthine OxidaseIC50 = 1.7 ± 0.46 nM. frontiersin.org
Compound 4 (Flavone derivative)COX-2Selective inhibitor, IC50 = 6.02 ± 0.33 µg/mL. scielo.br
Dihydroflavonol analog (1) PTP1BIC50 = 0.17 μM. acs.org
(2S)-Naringenin This compound 3-hydroxylaseSubstrate, Km = 5.6 µM. nih.gov

In Vivo Efficacy Studies in Animal Models

Models for Anti-inflammatory Assessment

The anti-inflammatory properties of this compound and its analogs have been demonstrated in various animal models of inflammation.

A study investigating modulated flavanones derived from (2S)-5,7-dihydroxy-6-prenylflavanone showed significant anti-inflammatory effects in mouse and rat models of cutaneous inflammation. mdpi.comub.edu In a 12-O-tetradecanoylphorbol acetate (B1210297) (TPA)-induced mouse ear edema model, a vinylogous cyclized derivative (flavanone D) exhibited a remarkable 96.27% inhibition of edema, which was comparable to the standard anti-inflammatory drug indomethacin. mdpi.comub.edu Another derivative, a modulated ether (flavanone B), was most effective in reducing ear thickness in an arachidonic acid (AA)-induced rat ear edema model. mdpi.comub.edu Furthermore, these flavanone solutions were shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in AA-inflamed rat ear tissue. researchgate.net

The anti-inflammatory potential of 2-hydroxyflavanone (B13135356) (2-HF), a flavanone derivative, was confirmed in several rodent models. mdpi.com In carrageenan-, serotonin-, and histamine-induced paw edema models, 2-HF produced a dose-dependent anti-inflammatory effect. mdpi.com It also demonstrated efficacy in a xylene-induced ear edema model. mdpi.com

Naringin and naringenin (B18129), both flavanones, have been shown to exert topical anti-inflammatory activities in mouse models of arachidonic acid (AA)- and tetradecanoylphorbol-13-acetate (TPA)-induced ear edema. nih.gov

The following table presents the findings from in vivo anti-inflammatory assessments of this compound analogs.

Compound/AnalogAnimal ModelKey Findings
Flavanone D (Vinylogous cyclized derivative)TPA-induced mouse ear edema96.27% edema inhibition, comparable to indomethacin. mdpi.comub.edu
Flavanone B (Modulated ether derivative)AA-induced rat ear edemaMost effective in reducing ear thickness. mdpi.comub.edu
2-Hydroxyflavanone (2-HF) Carrageenan-, serotonin-, histamine-induced paw edema; xylene-induced ear edemaDose-dependent anti-inflammatory effects. mdpi.com
Naringin and Naringenin AA- and TPA-induced mouse ear edemaTopical anti-inflammatory activity. nih.gov

Models for Antioxidant Assessment

The antioxidant capabilities of this compound and its analogs have been evaluated in animal models, demonstrating their potential to mitigate oxidative stress.

In a rat model of letrozole-induced polycystic ovary syndrome (PCOS), a condition associated with oxidative stress, treatment with the flavanone naringenin significantly increased the levels of key reactive oxygen species (ROS)-scavenging enzymes. nih.gov Specifically, the levels of catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPX) were elevated following naringenin administration. nih.gov This indicates that naringenin can bolster the endogenous antioxidant defense system.

While direct in vivo antioxidant studies on this compound itself are limited in the provided context, the significant antioxidant activity observed for its analog, naringenin, in a disease model characterized by oxidative stress, underscores the potential of this class of compounds.

Models for Anticancer Assessment

The in vivo anticancer potential of this compound analogs has been explored in animal models, providing evidence for their tumor-inhibiting properties.

A study investigating the antitumor activity of synthetic analogs of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone (I ) tested these compounds against Sarcoma 180 cells in vivo. koreascience.kr The research highlighted that the antitumor activity appeared to be linked to the presence of a hydrogen bond between the carbonyl group at C-4 and the hydroxyl group at C-5 of the flavanone structure. koreascience.kr

Another flavone analog, skullcapflavone II, which shares a similar A-ring pattern with compound I , demonstrated potent antitumor activity in vivo. koreascience.kr It exhibited a T/C (treated vs. control) value of 170% against Sarcoma 180 in ICR mice, indicating a significant increase in the lifespan of the treated mice compared to the control group. koreascience.kr

While the provided information is limited, these studies suggest that specific structural features of this compound analogs are crucial for their in vivo antitumor efficacy.

Models for Neuroprotective Assessment

The neuroprotective potential of this compound and its derivatives is evaluated using a variety of in vitro and in vivo models that simulate the pathological conditions of neurodegenerative diseases. These models are crucial for understanding the mechanisms by which these compounds exert their protective effects.

In Vitro Models:

Cell-based assays are fundamental in the initial screening and mechanistic studies of neuroprotective agents. Commonly used models include:

Oxidative Stress-Induced Cell Death: In this model, neuronal cell lines, such as PC12 and SH-SY5Y, are exposed to oxidative agents like hydrogen peroxide (H₂O₂) or dopamine (B1211576) to induce cell death. nih.govresearchgate.net The ability of this compound analogs to mitigate this toxicity is then assessed. For instance, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) was shown to decrease dopamine-induced toxicity in PC12 cells. nih.gov Similarly, various flavone derivatives have been tested for their protective effects against H₂O₂-induced toxicity in human SH-SY5Y neuroblastoma cells. researchgate.net

Glutamate-Induced Oxytosis/Ferroptosis: HT22 mouse hippocampal nerve cells are used to model glutamate-induced excitotoxicity, a key process in neuronal cell death. mdpi.com This assay measures the ability of compounds to prevent cell death caused by high levels of glutamate. mdpi.com

Amyloid-β Induced Toxicity: To model Alzheimer's disease, neuronal cells are treated with amyloid-β (Aβ) oligomers, which are known to cause synaptic dysfunction and neuronal death. mdpi.com The neuroprotective effects of compounds like luteolin (B72000) have been demonstrated in this model. mdpi.com

Lipopolysaccharide (LPS)-Induced Neuroinflammation: BV2 microglial cells are stimulated with LPS to mimic neuroinflammatory conditions. mdpi.comresearchgate.net The anti-inflammatory properties of flavanones are evaluated by measuring the production of inflammatory mediators. mdpi.comresearchgate.net

In Vivo Models:

Animal models of neurodegeneration provide a more complex physiological system to validate the findings from in vitro studies. nih.govscienceopen.com These models often involve the administration of neurotoxins or utilize genetic modifications to replicate human disease states. scienceopen.com

D-galactose (D-gal) Induced Aging Model: Long-term administration of D-galactose in mice induces changes that mimic natural aging, including cognitive deficits and oxidative stress. nih.gov This model was used to demonstrate the in vivo neuroprotective effects of TMF, which improved behavioral performance in the Morris water maze test. nih.gov

MPTP-Induced Parkinson's Disease Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to create a model of Parkinson's disease in mice by selectively destroying dopaminergic neurons. mdpi.com Chrysin (B1683763), a flavone, has shown protective effects in this model by restoring neurotrophic factors and reducing neuroinflammation. mdpi.com

Transgenic Mouse Models of Alzheimer's Disease: Mice genetically engineered to overexpress proteins associated with Alzheimer's disease, such as amyloid precursor protein (APP) and tau (e.g., 3xTg-AD and APP23 mice), are used to study disease progression and test therapeutic interventions. mdpi.com Luteolin treatment in these models has been shown to reduce Aβ deposits and astrogliosis. mdpi.com

Transient Ischemia Mouse Model: This model of stroke is used to evaluate the neuroprotective effects of compounds against ischemia-reperfusion injury. semanticscholar.org Selenoflavanones have been shown to significantly reduce total infarction volumes in this model. semanticscholar.org

Table 1: In Vitro and In Vivo Models for Neuroprotective Assessment of this compound and Analogs

Model Type Specific Model Cell/Animal Used Inducing Agent/Condition Key Pathological Feature Example Compound(s) Studied Reference
In Vitro Oxidative Stress PC12 cells Dopamine Cell toxicity, Redox imbalance (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) nih.gov
In Vitro Oxidative Stress SH-SY5Y cells Hydrogen Peroxide (H₂O₂) Cell death Flavone derivatives researchgate.net
In Vitro Oxytosis/Ferroptosis HT22 cells Glutamate, Erastin, RSL3 Cell death Sterubin and analogs mdpi.com
In Vitro Neuroinflammation BV2 microglial cells Lipopolysaccharide (LPS) Inflammation Hesperetin (B1673127), Sterubin mdpi.comresearchgate.netmdpi.com
In Vitro Alzheimer's Disease-like Toxicity Neuronal and microglial cells Amyloid-β (Aβ) Cytotoxicity, Oxidative stress, Apoptosis Hesperetin researchgate.net
In Vivo Aging Mice D-galactose Cognitive impairment, Oxidative stress (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) nih.gov
In Vivo Parkinson's Disease Mice MPTP Neuroinflammation, Oxidative stress Chrysin mdpi.com
In Vivo Alzheimer's Disease 3xTg-AD mice Genetic modification Aβ deposition, Glial cell activation Luteolin mdpi.com
In Vivo Stroke Mice Transient ischemia Infarction Selenoflavanones semanticscholar.org

Toxicological and Safety Evaluations in Preclinical Settings

Acute Toxicity Assessments

Acute toxicity studies are essential to determine the potential adverse effects of a substance after a single dose or multiple doses given within 24 hours. gsconlinepress.com These studies help in determining the median lethal dose (LD50), which is the dose required to kill 50% of a test population. gsconlinepress.com

For flavanones and their derivatives, acute toxicity has been evaluated in various preclinical models. For instance, the LD50 of flavanone in wild birds was reported to be 75 mg/kg via oral administration. chemsrc.com In rodents, the LD50 of a flavone derivative, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-flavone hydrochloride, was found to be 14 mg/kg orally and 2 mg/kg intravenously in rats. drugfuture.com

A study on a naringenin-hesperidin mixture in a solid dosage form showed no mortality in rats at oral doses up to 2000 mg/kg over 28 days. mdpi.com Similarly, an extract of Orbignya phalerata Mart., containing flavonoids like catechin (B1668976) and epicatechin, exhibited a high LD50 of >3000 mg/kg in Zophobas morio larvae. tandfonline.com In another study, the flavanone glabranin, isolated from Dalea elegans, showed a non-lethal dose of 4.90 mg/kg and an LD50 of 15.0 mg/kg when administered intraperitoneally to mice. researchgate.netresearchgate.net

Table 2: Acute Toxicity Data for Flavanone and Related Compounds

Compound/Extract Species Route of Administration LD50 Reference
Flavanone Wild bird Oral 75 mg/kg chemsrc.com
8-((dimethylamino)methyl)-7-methoxy-3-methyl-flavone hydrochloride Rat Oral 14 mg/kg drugfuture.com
8-((dimethylamino)methyl)-7-methoxy-3-methyl-flavone hydrochloride Rat Intravenous 2 mg/kg drugfuture.com
Naringenin-hesperidin mixture Rat Oral >2000 mg/kg (28-day study) mdpi.com
Orbignya phalerata Mart. extract Zophobas morio larvae - >3000 mg/kg tandfonline.com
Glabranin Mouse Intraperitoneal 15.0 mg/kg researchgate.netresearchgate.net
Praecansone A - - 3800 mg/kg (Predicted) scienceopen.com
Pongachalcone - - 2500 mg/kg (Predicted) scienceopen.com

Hemolytic and Genotoxic Investigations

Hemolytic and genotoxic studies are crucial for assessing the safety of new compounds. Hemolytic assays evaluate the potential of a substance to damage red blood cells, while genotoxicity tests determine if a compound can damage genetic material (DNA), potentially leading to mutations and cancer. nelsonlabs.com

An extract from the babassu mesocarp, which contains flavonoids, demonstrated low hemolysis. tandfonline.com

The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemicals. nelsonlabs.commdpi.comnih.govgenetics-gsa.org In one study, several flavonoids, including flavone, were tested. Flavone itself only showed signs of mutagenicity in the Salmonella typhimurium strain TA102 after metabolic activation. mdpi.comnih.gov Other flavonoids like chrysin and monohydroxylated flavones did not show mutagenic activity under the tested conditions. mdpi.comnih.gov In silico toxicology studies on flavone analogues like apigenin, chrysin, and luteolin indicated no toxicity in the Ames test. brazilianjournals.com.brbrazilianjournals.com.br

The extract from the babassu mesocarp was also found to have low genotoxicity and mutagenicity in Allium cepa cells. tandfonline.com In silico predictions for praecansone A and pongachalcone, two flavonoids, suggested they are not carcinogenic. scienceopen.com

In Vitro and In Vivo Safety Profiles

The safety of this compound and its analogs is further characterized through a variety of in vitro and in vivo studies that assess their effects on different cell types and organ systems.

In Vitro Safety:

Cell Viability and Cytotoxicity: The effect of flavanones on the viability of various cell lines is a primary measure of their safety. Studies on (2S)-5,7-dihydroxy-6-prenylflavanone derivatives showed varying levels of cytotoxicity against pancreatic cancer cells (MiaPaCa-2), with some derivatives being more potent than the parent compound. nih.gov An extract from Orbignya phalerata Mart. showed cytotoxic effects on L-929 murine fibroblasts only at concentrations above 130 μg/ml. tandfonline.com In contrast, 2'-Hydroxyflavanone (B191500) (2HF) demonstrated growth inhibitory effects on breast cancer cells but not on non-tumorigenic breast epithelial cells, suggesting a degree of selectivity. nih.gov Similarly, certain flavanones showed selective cytotoxic effects against B16-F10 melanoma cells. frontiersin.org In silico predictions for praecansone A and pongachalcone indicated they are not cytotoxic to human cells. scienceopen.com

In Vivo Safety:

Systemic Effects: A 28-day oral toxicity study of a naringenin-hesperidin mixture in rats at doses up to 2000 mg/kg revealed no significant changes in body weight, food consumption, or tissue/organ mass. mdpi.com Histological analysis showed no structural abnormalities, and liver biochemical markers remained unchanged, suggesting a good safety profile for this formulation. mdpi.com

Hepatotoxicity: In silico analysis of praecansone A and pongachalcone suggested that neither flavonoid was hepatotoxic. scienceopen.com

Neuroinflammation Models: Preclinical studies investigating the neuroprotective effects of flavanones often include assessments of their impact on healthy brain tissue. For instance, hesperetin administered to mice before an LPS challenge did not appear to cause adverse effects, while providing protection against neuroinflammation. mdpi.com

Table 3: Summary of In Vitro and In Vivo Safety Findings

Compound/Extract Model Assay/Endpoint Key Finding Reference
(2S)-5,7-dihydroxy-6-prenylflavanone derivatives MiaPaCa-2 cells Cell Viability Derivatives 1b and 1d decreased cell viability. nih.gov
Orbignya phalerata Mart. extract L-929 murine fibroblasts Cytotoxicity Effects observed only at concentrations >130 μg/ml. tandfonline.com
2'-Hydroxyflavanone (2HF) Breast cancer cells & non-tumorigenic breast cells Cell Viability Inhibited cancer cell growth but not normal cells. nih.gov
(–)-(2S)-5,3',4'-trihydroxy-7-methoxyflavanone B16-F10 melanoma cells Cytotoxicity Exhibited selective cytotoxic effects. frontiersin.org
Praecansone A and Pongachalcone In silico Toxicity Prediction Predicted to be non-cytotoxic and non-hepatotoxic. scienceopen.com
Naringenin-hesperidin mixture Rats (28-day oral study) Systemic Toxicity No mortality or significant toxic effects up to 2000 mg/kg. mdpi.com
Hesperetin Mice Neuroinflammation Model Provided neuroprotection without apparent adverse effects. mdpi.com

Advanced Analytical and Computational Methodologies in 2s Flavanone Research

Computational Chemistry for Predictive Modeling

Computational chemistry and in silico modeling have become essential tools in drug discovery, allowing for the early prediction of a compound's toxicological and pharmacokinetic profiles. mdpi.com These methods help to prioritize promising candidates and identify potential liabilities before committing to expensive and time-consuming experimental studies.

In silico toxicity prediction uses computer models to estimate the potential of a substance to cause adverse effects, such as carcinogenicity, mutagenicity, or hepatotoxicity. scienceopen.comnih.gov These predictions are based on the chemical structure of the compound and are performed using various software platforms like ProTox-II, pkCSM, and ADMETlab. nih.govplos.orgnih.gov Studies on flavanones and related flavonoids have utilized these tools to assess their safety profiles. nih.govjst.go.jp For example, predictions can be made for endpoints such as the median lethal dose (LD₅₀), and risks of mutagenicity or immunotoxicity. scienceopen.comnih.gov While these models are predictive and require experimental validation, they are invaluable for flagging potential issues early in the research process. tandfonline.com Research on various flavanone (B1672756) derivatives has shown that many are predicted to be free of toxicity concerning oncogenicity and teratogenicity. nih.gov

Interactive Table 3: Example of In Silico Toxicity Predictions for Flavanone-like Structures

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are critical for evaluating a compound's potential to become a successful drug. In silico ADMET prediction provides insights into a molecule's pharmacokinetic properties. dergipark.org.tr Web-based tools like SwissADME are commonly used to calculate physicochemical properties and predict drug-likeness based on established rules such as Lipinski's Rule of Five. plos.orgdergipark.org.tr

For a compound to be considered "drug-like" with good potential for oral bioavailability, it should generally meet the criteria of Lipinski's rule. Computational studies on flavanones often show they have favorable properties, such as high predicted gastrointestinal (GI) absorption and good membrane permeability. dergipark.org.trtjdr.org However, some flavonoids may show predicted inhibition of cytochrome P450 (CYP) enzymes, which could indicate a potential for drug-drug interactions. These predictive analyses are crucial for guiding chemical modifications to optimize the ADMET profile of lead compounds. plos.org

Interactive Table 4: Predicted ADMET and Physicochemical Properties for (2S)-Flavanone

Research Challenges and Future Directions

Addressing Bioavailability Limitations

A significant hurdle in the therapeutic application of (2S)-flavanone and other flavonoids is their low bioavailability. nih.govnih.gov After oral administration, these compounds are poorly absorbed in the gastrointestinal tract and are subject to extensive metabolism by liver enzymes, such as cytochrome P450, and intestinal microflora. nih.gov This first-pass metabolism, which includes processes like glucuronidation, sulfation, and methylation, significantly reduces the concentration of the active compound that reaches systemic circulation. nih.govnih.govmdpi.com

Future strategies to enhance the bioavailability of this compound are essential. One promising approach is the use of nanotechnology. nih.gov Encapsulating this compound into nanoparticles can improve its solubility, protect it from enzymatic degradation, and facilitate its absorption. nih.gov Other strategies include the development of novel drug delivery systems and the co-administration of bioavailability enhancers that can inhibit metabolic enzymes. A recent clinical trial highlighted that the micronization process and the specific stereoisomer of hesperidin (B1673128), a related flavanone (B1672756), can significantly impact bioavailability. mdpi.com Specifically, the 2S-diastereoisomer of hesperidin showed higher bioavailability compared to the standard mixture, and micronization further enhanced this effect. mdpi.com

Elucidating Undiscovered Molecular Targets

While several molecular targets of this compound have been identified, a complete understanding of its mechanism of action requires the discovery of additional targets. researchgate.net Flavonoids are known to interact with a wide range of proteins, including enzymes and signaling molecules, which contributes to their diverse biological activities. researchgate.net Identifying these targets is crucial for understanding the full spectrum of this compound's effects and for identifying potential off-target effects.

Advanced techniques like phage display high-throughput sequencing (PD-Seq) have been successfully used to identify multiple molecular targets for other flavonoids, such as apigenin. mdpi.com This approach can be applied to this compound to create a comprehensive map of its protein interactions. Elucidating these undiscovered molecular targets will provide a more complete picture of its pharmacological profile and could reveal novel therapeutic applications.

Development of Novel Synthetic Routes with High Stereoselectivity

The biological activity of flavanones is highly dependent on their stereochemistry at the C2 position. In nature, the synthesis of (2S)-flavanones is catalyzed by the enzyme chalcone (B49325) isomerase (CHI), which ensures high stereoselectivity through the cyclization of 2-hydroxychalcones. mdpi.comnih.gov However, chemical synthesis of enantiomerically pure flavanones remains a challenge. nih.govsioc-journal.cn

Future research must focus on developing novel synthetic routes that can produce this compound with high stereoselectivity and yield. sioc-journal.cnmdpi.com This includes the development of new chiral organocatalysts and biocatalytic methods. mdpi.com For instance, researchers have explored the use of tetrazole binaphthylazepine as a chiral organocatalyst for the asymmetric intramolecular oxa-Michael cyclization of 2-hydroxy chalcones, though with limited success so far. mdpi.com A promising biocatalytic approach involves the use of novel bacterial chalcone isomerases, which have shown the ability to synthesize (S)-flavanones with high enantiomeric excess. nih.gov The development of efficient and stereoselective synthetic methods is critical for producing sufficient quantities of this compound for further research and potential therapeutic use. mdpi.comresearchgate.net

Exploration of Synergistic Effects with Other Therapeutic Agents

Combining this compound with other therapeutic agents could lead to enhanced efficacy and reduced side effects. researchgate.netiium.edu.my Flavonoids have been shown to exhibit synergistic effects with various chemotherapeutic drugs, potentially by increasing their bioavailability or by targeting complementary signaling pathways. researchgate.netnih.gov

A recent study investigated the combination of a flavanone isolated from Citrus medica with the synthetic drug 2-deoxy-D-glucose (2DG) on breast cancer cells. orientjchem.org The results showed that the combination had a significantly lower IC50 value compared to the flavanone alone, suggesting a synergistic effect. orientjchem.org Future studies should explore the synergistic potential of this compound with a wide range of therapeutic agents for various diseases. This approach could lead to the development of more effective combination therapies with improved safety profiles. iium.edu.my

Integration of Omics Technologies in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound, it is essential to integrate various "omics" technologies into mechanistic studies. researchgate.netnih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in response to a specific compound. researchgate.netecetoc.org

By applying these multi-omics approaches, researchers can identify the key signaling pathways and molecular networks modulated by this compound. nih.govfrontiersin.org This will facilitate the discovery of novel biomarkers for its activity and help to elucidate its complex mechanisms of action. frontiersin.org The integration of omics data with bioinformatics tools will be crucial for interpreting the large datasets generated and for building predictive models of this compound's effects. researchgate.netfrontiersin.org

Design of Highly Potent and Specific Inhibitors Based on SAR

Structure-activity relationship (SAR) studies are fundamental for the design of more potent and specific inhibitors based on the this compound scaffold. nih.gov SAR analyses help to identify the key structural features of a molecule that are responsible for its biological activity. nih.govresearchgate.netmdpi.com

For example, a study on chromene flavanones as xanthine (B1682287) oxidase inhibitors revealed that the presence of a chromene moiety in the A-ring and specific hydroxyl and prenyl groups in the B-ring were crucial for high inhibitory activity. nih.gov Similarly, SAR studies on flavonoids as BACE1 inhibitors for Alzheimer's disease indicated that the presence of sugar moieties and specific substitutions on the aromatic rings influenced their inhibitory potency. nih.govresearchgate.net By systematically modifying the structure of this compound and evaluating the effects on its biological activity, it will be possible to design novel analogs with improved potency and selectivity for specific molecular targets. bohrium.comconicet.gov.ar This rational design approach will be essential for developing this compound-based compounds into effective therapeutic agents.

Q & A

Q. How to conduct a systematic review of this compound’s pharmacological activities?

  • Methodological Answer : Follow PRISMA guidelines, prioritize primary literature from PubMed and SciFinder, and assess study quality via the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Meta-analyses quantify effect sizes across studies .

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(2S)-Flavanone
Reactant of Route 2
Reactant of Route 2
(2S)-Flavanone

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